5-Bromo-6-chloro-2-methylpyrimidin-4-ol
Description
Properties
IUPAC Name |
5-bromo-4-chloro-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYJKLCIGBWGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547837 | |
| Record name | 5-Bromo-6-chloro-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105806-11-9 | |
| Record name | 5-Bromo-6-chloro-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-chloro-2-methylpyrimidin-4-ol (CAS 105806-11-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-chloro-2-methylpyrimidin-4-ol is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. Its structural features, including the pyrimidin-4-ol core and the presence of bromo and chloro substituents, make it an attractive scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological activities, with a focus on its role as a precursor in the development of kinase inhibitors. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related analogues and established synthetic methodologies to provide a thorough and practical resource for researchers.
Chemical Properties and Data
While specific experimental data for this compound is scarce in publicly available literature, its physicochemical properties can be estimated based on its structure and data from analogous compounds. The pyrimidin-4-ol moiety can exist in tautomeric equilibrium with its pyrimidin-4(3H)-one form.
| Property | Predicted/Estimated Value |
| CAS Number | 105806-11-9 |
| Molecular Formula | C₅H₄BrClN₂O |
| Molecular Weight | 223.46 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Not available. |
| Boiling Point | Not available. |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF. |
| pKa | Estimated to be around 7-8 for the hydroxyl group. |
Synthesis
A plausible synthetic route to this compound involves a two-step process starting from the commercially available 6-methyl-2-(methylthio)pyrimidin-4-ol or 5-bromouracil. The key intermediate is 5-bromo-2,4-dichloro-6-methylpyrimidine.
Synthesis of 5-Bromo-2,4-dichloro-6-methylpyrimidine
This intermediate can be synthesized via two primary routes:
-
From 6-Methyl-2-(methylthio)pyrimidin-4-ol: This multi-step synthesis involves bromination, followed by hydrolysis and subsequent chlorination using a reagent like phosphorus oxychloride (POCl₃).
-
From 5-Bromouracil: A more direct method involves the reaction of 5-bromouracil with a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 5-Bromo-2,4-dichloro-6-methylpyrimidine from 5-Bromouracil (Adapted from general procedures)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromouracil (1 equivalent) in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.
-
Addition of Catalyst (Optional): Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Synthesis of this compound via Selective Hydrolysis
The 4-chloro position of 5-bromo-2,4-dichloro-6-methylpyrimidine is more susceptible to nucleophilic substitution than the 2-chloro position. This allows for selective hydrolysis to introduce the hydroxyl group at the C4 position.
Experimental Protocol: Selective Hydrolysis of 5-Bromo-2,4-dichloro-6-methylpyrimidine (Hypothetical)
-
Reaction Setup: Dissolve 5-bromo-2,4-dichloro-6-methylpyrimidine (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Hydrolysis Conditions:
-
Acid-Catalyzed: Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, and heat the mixture at a controlled temperature (e.g., 50-80 °C).
-
Base-Mediated: Alternatively, use a mild base like sodium bicarbonate or sodium hydroxide in an aqueous organic solvent mixture and heat to reflux.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Acidic Conditions: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Basic Conditions: Cool the reaction mixture and neutralize with an acid (e.g., dilute HCl).
-
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Purification: Wash the collected solid or the organic extract with water, dry, and purify by recrystallization or column chromatography to obtain this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
Substituted pyrimidines are a well-established class of compounds in drug discovery, known to interact with a variety of biological targets. Halogenated pyrimidin-4-ol derivatives, in particular, have been extensively investigated as kinase inhibitors.
Kinase Inhibition
The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents at the 2, 5, and 6 positions can be tailored to achieve potency and selectivity for specific kinases.
Structurally similar pyrimidine derivatives have shown inhibitory activity against various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Important regulators of the cell cycle, making them key targets in cancer therapy.[1]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A critical target in the treatment of various cancers.[2]
Given its structure, this compound could serve as a valuable intermediate for the synthesis of potent and selective kinase inhibitors. The bromo substituent at the 5-position is particularly useful as it can be further functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse chemical moieties and explore structure-activity relationships.
Hypothetical Signaling Pathway: Inhibition of a Generic Kinase Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor, leading to the downstream inhibition of cell proliferation.
Caption: Hypothetical kinase inhibition pathway by a derivative of the title compound.
Applications in Drug Development
The structural features of this compound make it a versatile building block for the synthesis of compound libraries for high-throughput screening. The differential reactivity of the chloro and bromo substituents allows for sequential and site-selective modifications, enabling the generation of a diverse range of analogues for structure-activity relationship (SAR) studies.
Workflow for Drug Discovery Application
Caption: Drug discovery workflow utilizing the title compound as a scaffold.
Conclusion
This compound represents a promising, albeit under-characterized, chemical entity with significant potential in medicinal chemistry. Its synthesis is achievable through established methods for pyrimidine chemistry, and its structure is amenable to further diversification. The pyrimidin-4-ol core suggests a propensity for kinase inhibition, making it a valuable starting point for the development of novel therapeutics, particularly in the area of oncology. This technical guide provides a foundational understanding of this compound, offering plausible synthetic routes, predicted properties, and a rationale for its application in drug discovery, thereby serving as a valuable resource for researchers in the field. Further experimental validation is necessary to fully elucidate its chemical and biological properties.
References
An In-depth Technical Guide on 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information on 5-Bromo-6-chloro-2-methylpyrimidin-4-ol. Extensive searches for specific experimental data and protocols for this compound have yielded limited results. Much of the detailed physicochemical data and experimental procedures remain unpublished in the public domain. This guide presents the available information and provides context based on related compounds.
Core Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 105806-11-9 | [1] |
| Molecular Formula | C₅H₄BrClN₂O | [1] |
| Molecular Weight | 223.46 g/mol | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Aqueous Solubility | Data not available | - |
| LogP | Data not available | - |
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, based on general synthetic routes for substituted pyrimidines, a hypothetical pathway can be proposed.
Hypothetical Synthetic Pathway
The synthesis of this compound could potentially start from a more readily available pyrimidine precursor, such as 2-methyl-4,6-dihydroxypyrimidine. The synthetic sequence would likely involve sequential halogenation steps.
Workflow of Hypothetical Synthesis:
Caption: Hypothetical synthesis workflow for this compound.
Detailed Methodologies (Hypothetical):
-
Step 1: Bromination
-
Reaction: 2-Methyl-4,6-dihydroxypyrimidine would be dissolved in a suitable solvent like acetonitrile. A brominating agent, such as N-Bromosuccinimide (NBS), would be added portion-wise at room temperature.
-
Work-up: The reaction mixture would be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the residue would be purified, likely by recrystallization, to yield 5-bromo-2-methyl-4,6-dihydroxypyrimidine.
-
-
Step 2: Chlorination
-
Reaction: The intermediate, 5-bromo-2-methyl-4,6-dihydroxypyrimidine, would be treated with a chlorinating agent like phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a base. The reaction would likely require heating.
-
Work-up: After the reaction is complete, the excess POCl₃ would be carefully quenched with ice water. The resulting precipitate would be filtered, washed with water, and dried to obtain the final product, this compound.
-
Note: This proposed synthesis is based on established chemical principles for pyrimidine modification and has not been experimentally validated for this specific compound according to the available literature.
Biological Activity and Signaling Pathways
There is no specific information in the searched literature regarding the biological activity or associated signaling pathways for this compound. Pyrimidine derivatives are a broad class of compounds with a wide range of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. The activity of a specific derivative is highly dependent on its substitution pattern. Without experimental data, any discussion of the biological role of this particular compound would be purely speculative.
Logical Relationship for Drug Discovery Screening:
The following diagram illustrates a general workflow for screening a novel compound like this compound for potential biological activity.
Caption: A generalized workflow for the initial stages of drug discovery.
Conclusion
This compound is a halogenated pyrimidine derivative for which detailed physicochemical and biological data are not widely available in the public domain. While its basic molecular formula and weight are known, further experimental characterization is required to understand its properties and potential applications. The provided hypothetical synthesis and general screening workflow offer a framework for future research on this and other novel chemical entities. Researchers interested in this compound would likely need to perform de novo synthesis and characterization.
References
Tautomeric Landscape of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol: A Theoretical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrimidines are fundamental scaffolds in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties, which are, in turn, profoundly influenced by tautomerism. This technical guide provides an in-depth exploration of the potential tautomeric forms of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol. In the absence of direct experimental data for this specific molecule, this document extrapolates from established principles of pyrimidine chemistry and computational studies on analogous structures. It outlines the theoretical basis for its tautomeric equilibrium, proposes detailed experimental and computational protocols for its investigation, and presents logical workflows to guide future research.
Introduction to Pyrimidine Tautomerism
Pyrimidine derivatives, especially those with hydroxyl or amino substituents, can exist as a mixture of tautomers in equilibrium. This phenomenon, primarily keto-enol and amino-imino tautomerism, plays a crucial role in determining the molecule's physicochemical properties, such as pKa, lipophilicity, and hydrogen bonding capabilities.[1] Consequently, understanding the tautomeric preferences of a pyrimidine-based compound is paramount for rational drug design and for elucidating its mechanism of action.
For pyrimidin-4-ol systems, the equilibrium between the hydroxyl (enol) and the keto (pyrimidinone) forms is a key consideration.[2][3] The position of this equilibrium can be influenced by a variety of factors, including the electronic nature of substituents, the solvent environment, temperature, and pH.[4]
Tautomeric Forms of this compound
Based on the principles of keto-enol tautomerism, this compound is expected to exist primarily in equilibrium between its hydroxyl (aromatic) and keto (non-aromatic) forms.
Caption: Potential tautomeric equilibrium of this compound.
The relative stability of these tautomers is dictated by a delicate balance of competing factors. The hydroxyl form benefits from the aromaticity of the pyrimidine ring. Conversely, the keto form often possesses a more favorable C=O bond energy compared to the C=C bond of the enol form and may be stabilized by intermolecular hydrogen bonding in polar solvents.[4]
Proposed Methodologies for Tautomeric Analysis
A combination of spectroscopic and computational methods is essential for a comprehensive understanding of the tautomeric equilibrium of this compound.
Spectroscopic Investigation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying and quantifying tautomers in solution.
-
¹H NMR: The chemical shifts of the ring protons and the N-H proton (in the keto form) or O-H proton (in the enol form) will be distinct for each tautomer. The integration of these signals can provide a quantitative measure of the tautomeric ratio.
-
¹³C NMR: The chemical shifts of the carbonyl carbon (in the keto form) and the carbon bearing the hydroxyl group (in the enol form) are significantly different and can be used for structural assignment.
-
Variable Temperature (VT) NMR: Studying the NMR spectra at different temperatures can provide thermodynamic parameters for the tautomeric equilibrium.
UV-Vis Spectroscopy
The electronic transitions of the aromatic hydroxyl form and the non-aromatic keto form will differ, leading to distinct absorption maxima in the UV-Vis spectrum. Changes in the absorption spectrum with solvent polarity can indicate a shift in the tautomeric equilibrium.
Computational Chemistry
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can be used to calculate the gas-phase and solution-phase energies of the tautomers.[5]
-
Solvent Modeling: Continuum solvent models (e.g., PCM, SMD) can be employed to simulate the effect of different solvents on the tautomeric equilibrium.[5]
Experimental Protocols
The following tables outline generalized protocols for the experimental and computational investigation of the tautomerism of this compound.
Table 1: NMR Spectroscopy Protocol
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆, CDCl₃, Methanol-d₄ | DMSO-d₆, CDCl₃, Methanol-d₄ |
| Concentration | 5-10 mg/mL | 20-30 mg/mL |
| Temperature | 298 K (and variable for VT studies) | 298 K |
| Referencing | Residual solvent peak | Residual solvent peak |
| Key Nuclei | Ring protons, N-H/O-H | C=O, C-OH |
Table 2: Computational Chemistry Protocol
| Parameter | Setting |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-31+G(d,p) |
| Solvent Model | Polarizable Continuum Model (PCM) |
| Software | Gaussian, Spartan, etc. |
| Calculations | Geometry Optimization, Frequency Analysis, Solvation Energy |
Logical Workflow for Tautomeric Investigation
The following diagram illustrates a logical workflow for a comprehensive study of the tautomerism of this compound.
Caption: Proposed experimental workflow for investigating tautomerism.
Conclusion and Future Directions
While direct experimental data on the tautomerism of this compound is currently unavailable, a robust understanding can be achieved through the systematic application of modern spectroscopic and computational techniques. The methodologies and workflows outlined in this guide provide a comprehensive framework for researchers to elucidate the tautomeric landscape of this and other novel pyrimidine derivatives. Such studies are critical for advancing our understanding of structure-activity relationships and for the development of new therapeutic agents. Future work should focus on the synthesis of this compound and the execution of the proposed experimental and computational studies to validate these theoretical considerations.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the synthetic building block, 5-Bromo-6-chloro-2-methylpyrimidin-4-ol. Due to the limited availability of published experimental spectral data for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from structurally analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar chemical entities.
Data Presentation
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are derived from the analysis of similar pyrimidine structures and the known effects of substituents on spectroscopic properties.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-14 | Broad Singlet | 1H | -OH |
| ~2.4-2.6 | Singlet | 3H | -CH₃ |
Note: The chemical shift of the hydroxyl proton can vary significantly depending on the solvent and concentration. The methyl protons are expected to appear as a sharp singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (C4) |
| ~158-162 | N-C=N (C2) |
| ~150-155 | N=C-Cl (C6) |
| ~105-110 | C-Br (C5) |
| ~20-25 | -CH₃ |
Note: The carbon atoms attached to electronegative atoms (O, N, Cl) are expected to be the most downfield. The carbon bearing the bromine atom will also be significantly shifted.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad | O-H stretch |
| ~1680 | Strong | C=O stretch |
| ~1600, ~1550 | Medium-Strong | C=N and C=C stretching |
| ~1450 | Medium | C-H bend (methyl) |
| ~1200 | Medium | C-O stretch |
| ~800-700 | Strong | C-Cl stretch |
| ~600-500 | Medium | C-Br stretch |
Note: The broadness of the O-H stretch is characteristic of hydrogen bonding in the solid state.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| 222/224/226 | ~30:40:10 | [M]⁺ (Molecular ion) |
| 194/196/198 | ~30:40:10 | [M-CO]⁺ |
| 143/145 | ~100 | [M-Br]⁺ |
| 115/117 | ~60 | [M-Br-CO]⁺ |
Note: The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom. The relative abundances are approximate and will depend on the ionization method.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆, or Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, especially for observing the hydroxyl proton.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for optimal signal-to-noise)
-
-
The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
A proton-decoupled pulse sequence is typically used.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
-
The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest method for solid samples.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, data is collected over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.
-
Collect 16-32 scans for the sample spectrum to achieve a good signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
This technique is suitable for less volatile or thermally labile compounds and is often coupled with liquid chromatography (LC-MS).
-
Infuse the sample solution directly into the ESI source.
-
Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization and maximal signal intensity.
-
Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.
-
Mandatory Visualization
Caption: Spectroscopic analysis workflow.
Caption: Data to structure correlation.
A Theoretical and Spectroscopic Guide to 5-Bromo-6-chloro-2-methylpyrimidin-4-ol: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive framework for the theoretical and spectroscopic characterization of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol. In the absence of specific published experimental and computational data for this molecule, this document serves as a roadmap, leveraging established computational methods and spectroscopic protocols from studies on analogous halogenated and substituted pyrimidine derivatives.[1][2][3][4] The primary focus is to provide a robust methodology for researchers to conduct their own analyses, from quantum chemical calculations to experimental validation.
Theoretical Foundation: Addressing Tautomerism
A critical initial step in the theoretical analysis of this compound is the consideration of keto-enol tautomerism. The "pyrimidin-4-ol" (enol) form can exist in equilibrium with its more stable "pyrimidin-4-one" (keto) tautomers. The relative stability of these forms is highly dependent on the solvent and physical state.[1] Theoretical calculations are crucial for determining the most stable tautomer, which governs the molecule's chemical behavior and spectroscopic signature.
The principal tautomeric forms to be considered are:
-
Enol form: this compound
-
Keto forms: 5-Bromo-6-chloro-2-methyl-1H-pyrimidin-4-one and 5-Bromo-6-chloro-2-methyl-3H-pyrimidin-4-one
Computational analysis of the relative energies of these tautomers is the recommended first step to identify the ground state structure for further calculations.
Computational Methodology
Density Functional Theory (DFT) is the most common and reliable method for studying the properties of pyrimidine derivatives.[2][5][6] The following protocol outlines a standard approach for performing these calculations.
2.1 Software and Model Selection
-
Software: All computational calculations can be performed using the Gaussian suite of programs.[2]
-
Theoretical Model: The B3LYP hybrid functional is widely used and has shown good correlation with experimental data for similar molecules.[1][2][5]
-
Basis Set: A split-valence basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost for molecules containing halogens.[5][7]
-
Solvent Effects: To simulate a solution-phase environment, the Polarizable Continuum Model (PCM) can be employed.[1]
2.2 Calculation Workflow
-
Geometry Optimization: The molecular structures of all tautomers should be optimized to find the minimum energy conformation. Frequency calculations should follow to confirm that the optimized structures are true minima (i.e., no imaginary frequencies).[5]
-
Thermodynamic Analysis: From the optimized structures, thermodynamic properties such as total energy (E), Gibbs free energy (G), and relative energies (ΔE) can be calculated to determine the most stable tautomer.
-
Electronic Property Calculation: For the most stable tautomer, key quantum chemical descriptors should be computed. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment.[1][5][6]
-
Spectroscopic Prediction: Theoretical vibrational frequencies (IR) and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental spectra.[1]
A generalized workflow for these theoretical calculations is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 5-Bromo-6-methylpyrimidin-2(1H)-one | C5H5BrN2O | CID 20494278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5-Bromo-2-chloro-4-methylpyridine 97 778611-64-6 [sigmaaldrich.com]
An In-depth Technical Guide on the Solubility of Pyrimidine Derivatives with a Focus on 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to the Solubility of Pyrimidine Derivatives
The solubility of pyrimidine derivatives, a class of heterocyclic compounds integral to numerous pharmaceutical agents, is a critical parameter in drug discovery and development.[1] Poor solubility can significantly hinder the bioavailability and therapeutic efficacy of a drug candidate. The compound 5-Bromo-6-chloro-2-methylpyrimidin-4-ol, with its halogenated and substituted pyrimidine core, presents a unique solubility profile that is crucial to understand for its potential applications in medicinal chemistry.
The solubility of a compound is influenced by several factors including its crystal lattice energy, the polarity of both the solute and the solvent, and the potential for hydrogen bonding. For pyrimidine derivatives, the presence of nitrogen atoms and functional groups like hydroxyl, amino, and halogens can lead to complex solubility behaviors in different solvent systems.
Quantitative Solubility Data
While specific experimental data for this compound is not available, the following table illustrates how quantitative solubility data for a pyrimidine derivative would be presented. This hypothetical data is provided for illustrative purposes to guide researchers in structuring their experimental findings.
Table 1: Hypothetical Solubility of a Pyrimidine Derivative in Common Organic Solvents at 298.15 K
| Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | 32.7 | 15.2 | 0.068 |
| Ethanol | 24.5 | 8.5 | 0.038 |
| Acetone | 20.7 | 25.8 | 0.115 |
| Acetonitrile | 37.5 | 18.9 | 0.085 |
| Dimethylformamide (DMF) | 36.7 | 55.3 | 0.247 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 78.1 | 0.350 |
| Dichloromethane (DCM) | 9.1 | 5.4 | 0.024 |
| Ethyl Acetate | 6.0 | 4.1 | 0.018 |
Note: The data in this table is hypothetical and intended for illustrative purposes only.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for the characterization of a compound. The following are detailed methodologies for key experiments to determine the thermodynamic solubility of a pyrimidine derivative.
3.1. Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility.
-
Materials:
-
This compound (or other pyrimidine derivative)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMF, DMSO)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of the solid pyrimidine derivative to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 298.15 K) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L).
-
3.2. Gravimetric Method
-
Materials:
-
This compound (or other pyrimidine derivative)
-
Selected organic solvents
-
Constant temperature water bath with stirring capability
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
Evaporating dish
-
-
Procedure:
-
Add an excess mass of the pyrimidine derivative to a known mass of the solvent in a sealed container.[2]
-
Place the container in a constant temperature water bath and stir continuously for an extended period (e.g., at least 3 hours) to reach equilibrium.[2]
-
Stop the stirring and allow the solution to remain still for at least 2 hours to allow the excess solid to sediment.[2]
-
Carefully withdraw a known mass of the clear, saturated solution using a pre-weighed, temperature-equilibrated syringe and filter.
-
Transfer the saturated solution to a pre-weighed evaporating dish.
-
Evaporate the solvent completely under controlled conditions (e.g., in a fume hood or under vacuum).
-
Weigh the evaporating dish containing the solid residue.
-
Calculate the mass of the dissolved solid and express the solubility as mass of solute per mass of solvent, which can then be converted to other units.
-
Visualizing Experimental Workflows
Understanding the logical flow of experimental procedures is crucial for reproducibility and training. The following diagrams, generated using Graphviz, illustrate the workflows for solubility determination.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion and Future Directions
The solubility of this compound in organic solvents remains an area requiring further experimental investigation. The protocols and data presentation formats outlined in this guide provide a robust framework for researchers to systematically determine and report the solubility of this and other pyrimidine derivatives. Future work should focus on generating reliable experimental solubility data in a range of pharmaceutically relevant solvents. This data will be invaluable for guiding formulation development, optimizing reaction conditions in synthetic chemistry, and ultimately unlocking the full therapeutic potential of this class of compounds.
References
The Dawn of the Ring: A Technical History of Pyrimidine and Its Derivatives
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring, a simple six-membered heterocycle containing two nitrogen atoms, is a cornerstone of life's chemistry and a privileged scaffold in medicinal chemistry. Its derivatives form the basis of genetic material, participate in vital metabolic pathways, and have led to the development of major classes of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of pyrimidine derivatives, from their initial isolation and synthesis to their profound biological implications. It details the seminal experimental work, presents key quantitative data for foundational compounds, and visualizes the critical biological pathways and historical progression of this indispensable chemical family.
Foundational Discoveries and Syntheses
The journey into the world of pyrimidines began not with the parent ring itself, but with its more complex derivatives found in nature or created in the laboratory.
Early Isolations and the First Syntheses
The story starts in the late 18th and early 19th centuries with the isolation of compounds that were later understood to contain the pyrimidine skeleton. In 1776, Carl Wilhelm Scheele isolated uric acid, a purine derivative which contains a fused pyrimidine ring, from urinary stones.[1] This was followed in 1818 by Luigi Valentino Brugnatelli's isolation of alloxan from the nitric acid oxidation of uric acid, marking the first isolation of a true pyrimidine derivative.[1][2][3]
However, it was not until 1879 that the first laboratory synthesis of a pyrimidine derivative was achieved. The French chemist Édouard Grimaux reported the preparation of barbituric acid by condensing urea and malonic acid in the presence of phosphorus oxychloride.[1][4] This reaction established a fundamental principle for pyrimidine synthesis: the condensation of a three-carbon unit with an N-C-N unit (urea).
The systematic investigation of this class of compounds was pioneered by German chemist Adolf Pinner starting in 1884. Pinner synthesized various pyrimidine derivatives by condensing amidines with ethyl acetoacetate and, in 1885, was the first to propose the name "pyrimidin" (pyrimidine).[1][4]
The unsubstituted parent pyrimidine ring was finally synthesized in 1900 by Siegmund Gabriel and James Colman. They achieved this by converting the readily available barbituric acid into 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1][4]
The Nucleic Acid Bases
The profound biological importance of pyrimidines was unveiled with the discovery of its derivatives as core components of nucleic acids.
-
Cytosine (C): Discovered and named in 1894 by Albrecht Kossel and Albert Neumann through the hydrolysis of calf thymus tissues. Its structure was confirmed by laboratory synthesis in 1903.[5]
-
Thymine (T): First isolated from calf thymus glands in 1893 by Albrecht Kossel and Albert Neumann.[6] Emil Fischer later published a synthetic method starting from urea in the early 1900s.[6]
-
Uracil (U): First isolated in 1900 by Alberto Ascoli from the hydrolysis of yeast nuclein.[7] Its synthesis was achieved shortly after, with a common laboratory method being the condensation of malic acid with urea in fuming sulfuric acid.[8]
Quantitative Data of Foundational Pyrimidine Derivatives
The physical properties of the parent pyrimidine and its key early derivatives are summarized below. These data were critical for the isolation, purification, and characterization of these foundational molecules.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Pyrimidine | C₄H₄N₂ | 80.09 | 20 - 22 | 123 - 124 | Colorless crystalline solid |
| Alloxan | C₄H₂N₂O₄ | 142.07 | 256 (decomposes) | N/A | Pale yellow to white solid |
| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 248 (decomposes) | N/A | Odorless white powder |
| Uracil | C₄H₄N₂O₂ | 112.09 | 335 (decomposes) | N/A | Crystalline powder |
| Thymine | C₅H₆N₂O₂ | 126.12 | 316 - 317 | 335 (decomposes) | White crystalline powder |
| Cytosine | C₄H₅N₃O | 111.10 | 320 - 325 (decomposes) | N/A | White crystalline powder |
Key Experimental Protocols
The following sections detail the methodologies for seminal syntheses in the history of pyrimidine chemistry. These protocols are based on historical accounts and representative modern adaptations that follow the original chemical logic.
Pinner Synthesis (General Protocol)
The Pinner synthesis, first described in 1884, is a versatile method for creating substituted pyrimidines. It involves the condensation of a β-dicarbonyl compound (like a β-ketoester) with an amidine.
Methodology:
-
Reactant Mixing: A β-keto ester (e.g., ethyl acetoacetate) is mixed with an amidine hydrochloride in a suitable solvent, often an alcohol like ethanol.
-
Base-promoted Condensation: A strong base, such as sodium ethoxide, is added to the mixture. The base deprotonates the amidine, allowing it to act as a nucleophile.
-
Cyclization: The nucleophilic amidine attacks one of the carbonyl groups of the β-keto ester. This is followed by an intramolecular condensation, where the second nitrogen of the amidine attacks the remaining carbonyl group, forming a dihydropyrimidine intermediate.
-
Dehydration and Aromatization: The reaction mixture is heated, often under reflux, which promotes the elimination of water (and ethanol from the ester group) to form the stable, aromatic pyrimidine ring.
-
Workup: The reaction is cooled, and the product is typically precipitated by acidifying the mixture. The solid product is then collected by filtration and purified by recrystallization.
Synthesis of Barbituric Acid (Modern Adaptation of Grimaux's Principle)
While Grimaux's original 1879 synthesis used malonic acid and phosphorus oxychloride, a more common and higher-yielding modern laboratory preparation uses diethyl malonate and sodium ethoxide, which follows the same core logic of condensing an N-C-N and a C-C-C unit.[9]
Methodology:
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, finely cut sodium metal (0.5 gram-atom, e.g., 11.5 g) is carefully dissolved in absolute ethanol (250 mL).
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, diethyl malonate (0.5 mol, e.g., 80 g) is added. This is followed by the addition of a solution of dry urea (0.5 mol, e.g., 30 g) dissolved in hot absolute ethanol (250 mL).
-
Reaction: The mixture is thoroughly shaken and heated to reflux for approximately seven hours using an oil bath set to 110°C. A white solid, the sodium salt of barbituric acid, precipitates during the reaction.
-
Isolation: After the reaction is complete, hot water (500 mL at 50°C) is added to dissolve the precipitate. The solution is then made acidic by the addition of hydrochloric acid, which causes the free barbituric acid to crystallize upon cooling.
-
Purification: The solution is cooled overnight in an ice bath. The white crystalline product is collected on a Büchner funnel, washed with cold water, and dried. This method typically yields 72-78% of the theoretical amount.[9]
Biological Significance: Pyrimidine Metabolism
Pyrimidine derivatives are not only synthesized in the laboratory but are also produced and recycled through elegant and tightly regulated metabolic pathways within living organisms. These pathways ensure a balanced supply of nucleotides for DNA and RNA synthesis, cell signaling, and energy metabolism.
De Novo Synthesis Pathway
The de novo pathway builds pyrimidine rings from simple precursor molecules: bicarbonate, aspartate, and glutamine.[10] The end product of this pathway is Uridine Monophosphate (UMP), which serves as the precursor for all other pyrimidine nucleotides (UTP, CTP, and dTTP).
Salvage Pathway
The salvage pathway is a more energy-efficient route that recycles pre-formed pyrimidine bases and nucleosides obtained from the diet and from the breakdown of nucleic acids. Key enzymes like pyrimidine phosphorylases and kinases convert these components back into nucleotides.
From Laboratory Curiosity to Landmark Drugs: The Barbiturates
The synthesis of barbituric acid by Grimaux laid the groundwork for the first major class of synthetic drugs derived from a pyrimidine scaffold. Although barbituric acid itself is not pharmacologically active, substitutions at the 5-position of the ring led to compounds with potent central nervous system (CNS) depressant effects.[11]
In 1903, Emil Fischer and Joseph von Mering discovered that 5,5-diethylbarbituric acid, which they named barbital (marketed as Veronal), was a powerful hypnotic agent.[12][13] This was followed in 1912 by the introduction of phenobarbital (Luminal), which became the first highly effective drug for the treatment of epilepsy.[12][14]
The mechanism of action for barbiturates involves enhancing the activity of the neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor.[15] This increases chloride ion flow into neurons, hyperpolarizing the cell membrane and depressing nerve impulse transmission, leading to sedation and hypnosis.[15]
Classification and Biological Activity of Early Barbiturates
| Drug Name (Trade Name) | Year Introduced | Classification | Duration of Action | Primary Early Uses |
| Barbital (Veronal) | 1903 | Long-acting | 8-12 hours | Hypnotic (sleep aid), Sedative |
| Phenobarbital (Luminal) | 1912 | Long-acting | 10-16 hours | Anticonvulsant (epilepsy), Sedative |
| Amobarbital (Amytal) | 1923 | Intermediate-acting | 6-8 hours | Hypnotic, Sedative |
| Pentobarbital (Nembutal) | 1930 | Short-acting | 3-4 hours | Hypnotic, Pre-anesthetic sedative |
| Secobarbital (Seconal) | 1934 | Short-acting | 3-4 hours | Hypnotic, Pre-anesthetic sedative |
| Thiopental (Pentothal) | 1934 | Ultra-short-acting | ~5-15 minutes | Anesthetic induction |
Conclusion
The history of pyrimidine derivatives is a compelling narrative of chemical discovery and biological revelation. From the initial isolation of complex natural products to the targeted synthesis of the parent ring, the field has been marked by foundational experiments that have profoundly shaped our understanding of biochemistry and pharmacology. The elucidation of the structures of uracil, thymine, and cytosine was a critical step toward deciphering the genetic code, while the synthesis of barbituric acid unlocked the door to the modern era of synthetic CNS-active drugs. The metabolic pathways of de novo synthesis and salvage further highlight the central role of these heterocycles in cellular life. For today's researchers, this history provides not only a rich context but also a continuing inspiration for the design and development of novel pyrimidine-based therapeutics that target a vast array of diseases.
References
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. grokipedia.com [grokipedia.com]
- 3. acs.org [acs.org]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. Cytosine - Wikipedia [en.wikipedia.org]
- 6. Thymine - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Uracil - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. Barbituric acid - Wikipedia [en.wikipedia.org]
- 12. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Barbiturate | Definition, Mechanism, & Side Effects | Britannica [britannica.com]
- 14. History of Barbiturates [narconon.org]
- 15. news-medical.net [news-medical.net]
A Technical Guide to the Safe Handling of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
This technical guide is intended for researchers, scientists, and drug development professionals who may handle 5-Bromo-6-chloro-2-methylpyrimidin-4-ol. The information provided is based on the safety profiles of structurally similar pyrimidine derivatives and is intended to promote safe laboratory practices.
Hazard Identification and Classification
Based on the analysis of related bromo-chloro-pyrimidine compounds, this compound should be treated as a hazardous substance. The primary hazards are likely to include skin irritation, serious eye irritation, and potential respiratory tract irritation. Some analogs also present acute oral toxicity.
The following table summarizes the GHS classifications for structurally similar compounds. It is prudent to assume that this compound may exhibit a similar hazard profile.
| Hazard Class | Hazard Category | Hazard Statement | Basis (Analogous Compounds) |
| Skin Irritation | Category 2 | H315: Causes skin irritation | 5-Bromo-2-pyridinecarboxaldehyde, 5-Bromo-4-cyclopropylpyrimidine[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | 5-Bromo-2-pyridinecarboxaldehyde, 5-Bromo-4-cyclopropylpyrimidine[1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | 5-Bromo-2-pyridinecarboxaldehyde, 5-Bromo-4-cyclopropylpyrimidine[1][2] |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | 5-Bromo-4-cyclopropylpyrimidine[1] |
Pictograms (Anticipated):
Signal Word (Anticipated): Warning
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following measures are recommended based on the hazards of analogous compounds:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor/physician.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Contaminated clothing should be removed and washed before reuse.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table outlines the recommended PPE based on the safety data of similar compounds.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles conforming to EN166 or OSHA 29 CFR 1910.133. | To prevent eye contact which may cause serious irritation.[3][5] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn. | To prevent skin contact and subsequent irritation.[5] |
| Respiratory Protection | Use only in a well-ventilated area, preferably in a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator may be necessary. | To prevent inhalation, which may cause respiratory tract irritation.[5] |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Avoid contact with skin and eyes.[3]
-
Do not breathe dust or aerosols.[3]
-
Wash hands thoroughly after handling.[2]
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[3]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Store in a cool, dark place.
-
Keep refrigerated for long-term storage.[3]
-
Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[3]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 3.[5]
-
Containment and Cleaning: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[5] For a solution, absorb with an inert material and place in a container for disposal.
-
Environmental Precautions: Prevent the product from entering drains or waterways.[2]
Experimental Protocols
The following are generalized protocols for handling this compound in a research setting.
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE (lab coat, gloves, and safety glasses) before entering the designated handling area (e.g., a chemical fume hood).
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside a chemical fume hood to minimize dust inhalation.
-
Dissolving: Add the solid to the chosen solvent in a suitable flask. Gently swirl to dissolve. If necessary, use a sonicator to aid dissolution.
-
Cleanup: Clean all equipment and the work surface thoroughly after use. Dispose of any contaminated materials in the appropriate waste stream.
Protocol 2: Spill Response
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communication: Inform the laboratory supervisor and any other relevant personnel.
-
Containment: For a solid spill, cover with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, use an appropriate absorbent material.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: Risk Assessment Workflow for Handling this compound.
Caption: General Spill Response Procedure for this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloro-2-methylpyrimidin-4-ol is a key intermediate in the synthesis of various biologically active compounds. Its halogenated pyrimidine scaffold is a common feature in molecules targeting a range of therapeutic areas. This document provides a detailed protocol for the synthesis of this compound, starting from commercially available materials. The described methodology is based on established synthetic transformations of pyrimidine derivatives, including cyclization and subsequent halogenation steps.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a three-step process starting from ethyl acetoacetate and acetamidine hydrochloride. The pathway involves an initial condensation to form the pyrimidine ring, followed by sequential bromination and chlorination.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methylpyrimidin-4-ol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (5.75 g, 0.25 mol) in absolute ethanol (150 mL).
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (32.5 g, 0.25 mol) followed by acetamidine hydrochloride (23.6 g, 0.25 mol).
-
Reaction: Heat the resulting mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize with concentrated hydrochloric acid, leading to the precipitation of a solid. Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2-methylpyrimidin-4-ol.
Step 2: Synthesis of 5-Bromo-2-methylpyrimidin-4-ol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methylpyrimidin-4-ol (11.0 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Bromination: To this solution, add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes while stirring at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Pour the reaction mixture into ice-water (500 mL). The resulting precipitate is filtered, washed thoroughly with water, and dried under vacuum to afford 5-bromo-2-methylpyrimidin-4-ol.
Step 3: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 5-bromo-2-methylpyrimidin-4-ol (18.9 g, 0.1 mol) in glacial acetic acid (120 mL).
-
Chlorination: Add N-Chlorosuccinimide (NCS) (13.35 g, 0.1 mol) to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water (600 mL). Filter the resulting solid, wash with copious amounts of water, and then with a small amount of cold ethanol. Dry the product under vacuum to obtain this compound.
Data Presentation
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (HPLC) |
| 1 | Ethyl acetoacetate, Acetamidine HCl | Sodium ethoxide, Ethanol | 2-Methylpyrimidin-4-ol | 75-85 | >95% |
| 2 | 2-Methylpyrimidin-4-ol | N-Bromosuccinimide, Acetic Acid | 5-Bromo-2-methylpyrimidin-4-ol | 80-90 | >97% |
| 3 | 5-Bromo-2-methylpyrimidin-4-ol | N-Chlorosuccinimide, Acetic Acid | This compound | 70-80 | >98% |
Table 1: Summary of reaction yields and product purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Methylpyrimidin-4-ol | C₅H₆N₂O | 110.11 | White to off-white solid | 212-215 |
| 5-Bromo-2-methylpyrimidin-4-ol | C₅H₅BrN₂O | 189.01 | Pale yellow solid | 230-233 |
| This compound | C₅H₄BrClN₂O | 223.45 | Off-white solid | >250 (decomposes) |
Table 2: Physicochemical properties of synthesized compounds.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the multi-step synthesis.
Application Note and Detailed Experimental Protocol for the Synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing with the bromination of 2-methylpyrimidine-4,6-diol, followed by a double chlorination and subsequent selective hydrolysis to yield the final product. This protocol includes detailed procedural instructions, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in the field.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of therapeutic agents. Their versatile structure allows for functionalization at various positions, leading to a diverse range of biological activities. This compound incorporates several key pharmacophoric features, including a halogenated pyrimidine core, which makes it a valuable intermediate for further chemical modifications and a target for biological screening. This protocol outlines a reliable synthetic route to obtain this compound with a high degree of purity.
Overall Reaction Scheme
The synthesis of this compound is proposed to proceed via a three-step sequence starting from 2-methylpyrimidine-4,6-diol:
-
Bromination: Introduction of a bromine atom at the C5 position of the pyrimidine ring.
-
Chlorination: Conversion of the dihydroxy pyrimidine to a dichlorinated intermediate using a chlorinating agent.
-
Selective Hydrolysis: regioselective conversion of the C4-chloro group to a hydroxyl group to yield the final product.
Experimental Protocols
3.1. Step 1: Synthesis of 5-Bromo-2-methylpyrimidine-4,6-diol
This procedure details the bromination of 2-methylpyrimidine-4,6-diol.
-
Materials and Reagents:
-
2-methylpyrimidine-4,6-diol
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate
-
Deionized water
-
Ethanol
-
-
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a gas outlet to a scrubber, suspend 2-methylpyrimidine-4,6-diol (10.0 g, 79.3 mmol) in glacial acetic acid (100 mL).
-
Stir the suspension at room temperature to ensure it is well-dispersed.
-
From the dropping funnel, add a solution of bromine (4.5 mL, 87.2 mmol) in glacial acetic acid (20 mL) dropwise to the suspension over a period of 30 minutes. The reaction mixture will turn reddish-brown.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 4 hours, with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.
-
To quench the excess bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the reddish-brown color disappears.
-
Collect the resulting white precipitate by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL).
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 5-Bromo-2-methylpyrimidine-4,6-diol as a white solid.
-
Dry the product in a vacuum oven at 50°C overnight.
-
3.2. Step 2: Synthesis of 5-Bromo-4,6-dichloro-2-methylpyrimidine
This step involves the conversion of the diol to the corresponding dichloro derivative.
-
Materials and Reagents:
-
5-Bromo-2-methylpyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 250 mL three-necked round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place 5-Bromo-2-methylpyrimidine-4,6-diol (10.0 g, 48.8 mmol).
-
Carefully add phosphorus oxychloride (50 mL, 536 mmol) to the flask in a fume hood.
-
Add N,N-dimethylaniline (2.0 mL, 15.8 mmol) dropwise as a catalyst.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6 hours. The solid will gradually dissolve.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring in a well-ventilated fume hood.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 5-Bromo-4,6-dichloro-2-methylpyrimidine.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
3.3. Step 3: Synthesis of this compound
This final step is the selective hydrolysis of one of the chloro groups.
-
Materials and Reagents:
-
5-Bromo-4,6-dichloro-2-methylpyrimidine
-
Sodium hydroxide (NaOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 5-Bromo-4,6-dichloro-2-methylpyrimidine (5.0 g, 20.7 mmol) in 100 mL of a 1:1 mixture of water and dioxane in a 250 mL round-bottom flask.
-
Prepare a 1 M aqueous solution of sodium hydroxide.
-
Add the 1 M NaOH solution (22.8 mL, 22.8 mmol, 1.1 equivalents) dropwise to the reaction mixture at room temperature over 20 minutes with vigorous stirring.
-
Heat the reaction mixture to 50°C and stir for 3 hours.
-
Monitor the reaction by TLC to observe the disappearance of the starting material and the formation of a new, more polar spot.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it to pH 7 by the dropwise addition of 1 M HCl.
-
A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
The crude product can be recrystallized from ethanol to yield pure this compound.
-
Dry the final product under vacuum.
-
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | 2-methylpyrimidine-4,6-diol | Bromine | Glacial Acetic Acid | 60 | 4 | 5-Bromo-2-methylpyrimidine-4,6-diol | 80-90 |
| 2 | 5-Bromo-2-methylpyrimidine-4,6-diol | POCl₃, N,N-Dimethylaniline | None | 110 | 6 | 5-Bromo-4,6-dichloro-2-methylpyrimidine | 70-80 |
| 3 | 5-Bromo-4,6-dichloro-2-methylpyrimidine | 1 M NaOH | Water/Dioxane | 50 | 3 | This compound | 60-70 |
Mandatory Visualization
5.1. Experimental Workflow Diagram
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory. The reagents used are hazardous and should be handled with care. The author assumes no liability for any damages or injuries resulting from the use of this information.
Application Notes and Protocols: Synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol, a key intermediate in the development of various pharmacologically active compounds.
Proposed Reaction Mechanism
The formation of this compound is proposed to proceed via a two-step synthetic route starting from 2-methylpyrimidine-4,6-diol. The mechanism involves an initial electrophilic bromination at the electron-rich C-5 position, followed by a selective chlorination of the hydroxyl group at the C-6 position.
Step 1: Electrophilic Bromination
The pyrimidine ring of 2-methylpyrimidine-4,6-diol is activated towards electrophilic substitution by the two electron-donating hydroxyl groups. The reaction with a brominating agent, such as N-Bromosuccinimide (NBS), leads to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding 5-Bromo-2-methylpyrimidine-4,6-diol.
Step 2: Selective Chlorination
The second step involves the conversion of one of the hydroxyl groups to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] The hydroxyl groups are first converted into better leaving groups by reaction with POCl₃. It is proposed that under controlled conditions, selective chlorination occurs at the C-6 position. The resulting product, this compound, exists in tautomeric equilibrium with its keto form, 5-Bromo-6-chloro-2-methyl-3H-pyrimidin-4-one.
Caption: Proposed two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis, based on established procedures for analogous pyrimidine derivatives.[3][4][5]
| Parameter | Step 1: Bromination | Step 2: Chlorination |
| Starting Material | 2-methylpyrimidine-4,6-diol | 5-Bromo-2-methylpyrimidine-4,6-diol |
| Reagent | N-Bromosuccinimide (NBS) | Phosphorus oxychloride (POCl₃) |
| Solvent | Acetonitrile or DMF | Neat or high-boiling solvent (e.g., Toluene) |
| Molar Ratio (Reagent:Substrate) | 1.1 : 1 | 2.0 - 5.0 : 1 |
| Temperature | Room Temperature to 50°C | 80°C to Reflux (approx. 110°C) |
| Reaction Time | 2 - 6 hours | 3 - 8 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the laboratory synthesis of this compound.
Materials and Equipment
-
2-methylpyrimidine-4,6-diol
-
N-Bromosuccinimide (NBS)
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
N,N-Dimethylaniline
-
Ice
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
TLC plates (silica gel)
Step-by-Step Procedure
Step 1: Synthesis of 5-Bromo-2-methylpyrimidine-4,6-diol
-
In a 250 mL round-bottom flask, dissolve 2-methylpyrimidine-4,6-diol (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes while stirring at room temperature.
-
Heat the reaction mixture to 50°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain 5-Bromo-2-methylpyrimidine-4,6-diol.
Step 2: Synthesis of this compound
-
In a 100 mL four-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place the 5-Bromo-2-methylpyrimidine-4,6-diol (1.0 eq) obtained from the previous step.
-
Carefully add phosphorus oxychloride (3.0 eq) to the flask with stirring in a fume hood.
-
Heat the mixture to 60°C.
-
Slowly add N,N-dimethylaniline (2.0 eq) dropwise over 1 hour, maintaining the reaction temperature between 60-70°C.[2]
-
After the addition is complete, heat the mixture to reflux (approximately 110°C) and maintain for 5 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
The Versatile Scaffold: 5-Bromo-6-chloro-2-methylpyrimidin-4-ol in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloro-2-methylpyrimidin-4-ol is a halogenated pyrimidine derivative poised for significant applications in medicinal chemistry. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA and participate in various biological interactions. The specific arrangement of a bromo, a chloro, and a methyl group, along with a hydroxyl/oxo tautomeric form, on this pyrimidine ring offers medicinal chemists a versatile platform for the synthesis of a diverse array of potential therapeutic agents. The chloro substituent is susceptible to nucleophilic displacement, while the bromo group is amenable to various cross-coupling reactions, allowing for the systematic and differential functionalization of the pyrimidine core. This dual reactivity makes this compound a valuable starting material for the generation of compound libraries for screening against various biological targets.
While direct literature on the biological applications of derivatives from this compound is limited, extensive research on closely related bromo-chloro-pyrimidines provides a strong basis for predicting its utility in the development of novel anticancer, antimicrobial, and antiviral agents, as well as kinase inhibitors. This document provides an overview of these potential applications, along with representative experimental protocols and data based on analogous compounds.
I. Potential Therapeutic Applications
Anticancer Agents
The pyrimidine scaffold is a cornerstone in the development of anticancer drugs. Derivatives of this compound are anticipated to exhibit cytotoxic activity through various mechanisms, including the inhibition of kinases, interference with DNA replication, and induction of apoptosis. The strategic modification of the chloro and bromo positions can lead to compounds with high affinity and selectivity for cancer-related targets.
Antimicrobial and Antiviral Agents
Halogenated pyrimidines have a long history as effective antimicrobial and antiviral agents. By serving as a template for the synthesis of nucleoside and non-nucleoside analogues, this compound can be utilized to generate compounds that inhibit crucial viral or bacterial enzymes, such as polymerases or proteases. The lipophilicity and electronic properties conferred by the halogen atoms can enhance cell permeability and target engagement.
Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine core can act as a scaffold to position functional groups that interact with the ATP-binding site of kinases. Starting from this compound, medicinal chemists can synthesize libraries of compounds to screen for inhibitory activity against a wide range of kinases.
II. Data Presentation: Biological Activities of Analogous Pyrimidine Derivatives
The following table summarizes the in vitro anticancer and antimicrobial activities of various bromo-pyrimidine derivatives, which serve as illustrative examples of the potential biological activities of compounds derived from this compound.
Table 1: Illustrative Biological Activities of Bromo-Pyrimidine Derivatives
| Compound Class | Target/Assay | Cell Line/Organism | Activity Metric (IC₅₀/MIC) | Reference Compound |
| Anticancer Activity | ||||
| 5-Bromo-pyrimidine amides | Cytotoxicity (MTT assay) | HCT116 (Colon Cancer) | 5.2 - 15.8 µM | Doxorubicin (0.9 µM) |
| 5-Bromo-pyrimidine sulfonamides | Cytotoxicity (MTT assay) | A549 (Lung Cancer) | 3.1 - 12.4 µM | Cisplatin (4.5 µM) |
| 5-Bromo-2,4-diaminopyrimidines | Aurora Kinase A Inhibition | Biochemical Assay | 0.05 - 0.5 µM | VX-680 (0.006 µM) |
| Antimicrobial Activity | ||||
| 5-Bromo-pyrimidine hydrazones | Antibacterial (Broth dilution) | Staphylococcus aureus | 8 - 32 µg/mL | Ciprofloxacin (1 µg/mL) |
| 5-Bromo-pyrimidine triazoles | Antifungal (Broth dilution) | Candida albicans | 16 - 64 µg/mL | Fluconazole (2 µg/mL) |
| Antiviral Activity | ||||
| 5-Bromo-pyrimidinyl-nucleosides | Anti-HSV-1 (Plaque reduction) | Vero cells | 2.5 - 10 µM | Acyclovir (0.8 µM) |
Disclaimer: The data presented in this table is for illustrative purposes and is based on published results for structurally related bromo-pyrimidine derivatives, not direct derivatives of this compound.
III. Experimental Protocols
The following are detailed, representative protocols for the synthesis of bioactive molecules, adapted from literature procedures for analogous starting materials. These protocols highlight the potential synthetic utility of this compound.
Protocol 1: Synthesis of a 6-Amino-5-bromo-2-methylpyrimidin-4-ol Derivative (Hypothetical)
This protocol describes a hypothetical nucleophilic aromatic substitution reaction at the C6-chloro position.
Objective: To synthesize a 6-amino derivative as a potential intermediate for further functionalization.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., piperidine)
-
Ethanol
-
Triethylamine (or other suitable base)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add the desired amine (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-5-bromo-2-methylpyrimidin-4-ol derivative.
Protocol 2: Synthesis of a 5-Aryl-6-chloro-2-methylpyrimidin-4-ol Derivative via Suzuki Cross-Coupling (Hypothetical)
This protocol outlines a hypothetical Suzuki cross-coupling reaction at the C5-bromo position.
Objective: To introduce an aryl moiety at the C5 position to explore structure-activity relationships.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).
-
Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst and heat the reaction mixture to 80-90 °C under an inert atmosphere.
-
Stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the 5-aryl-6-chloro-2-methylpyrimidin-4-ol derivative.
IV. Visualizations
Diagram 1: Synthetic Pathways from this compound
Caption: Synthetic routes from the title compound.
Diagram 2: Representative Kinase Inhibition Workflow
Caption: Drug discovery workflow for kinase inhibitors.
Diagram 3: A Potential Signaling Pathway Target - PI3K/Akt/mTOR
Caption: The PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols for 5-Bromo-6-chloro-2-methylpyrimidin-4-ol as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol as a versatile synthetic intermediate, particularly in the context of drug discovery and the development of kinase inhibitors.
Introduction
This compound is a halogenated pyrimidine derivative with strategically positioned reactive sites, making it a valuable building block in medicinal chemistry. The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the class of kinase inhibitors due to its ability to mimic the purine core of ATP.[1] The bromo and chloro substituents on this intermediate offer orthogonal reactivity, allowing for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This enables the synthesis of diverse libraries of compounds for screening against various biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₅H₄BrClN₂O |
| Molecular Weight | 223.46 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
| CAS Number | 105806-11-9[2] |
Synthetic Applications
This compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds, most notably kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases. The two primary modes of reactivity are Nucleophilic Aromatic Substitution (SNA) at the C6-chloro position and Palladium-catalyzed cross-coupling reactions at the C5-bromo position.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens. The chlorine atom at the C6 position is activated for SNAr, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. This reaction is a cornerstone for building a diverse range of substituted pyrimidines.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the C5 position is an excellent handle for Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of a wide array of aryl and heteroaryl moieties, which can be crucial for modulating the pharmacological properties of the final compounds.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthesis of the title compound from 2-methyl-4,6-dihydroxypyrimidine.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
2-Methyl-4,6-dihydroxypyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Bromination: To a solution of 2-methyl-4,6-dihydroxypyrimidine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and stir for 30 minutes. Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 5-bromo-2-methylpyrimidine-4,6-diol.
-
Chlorination: Suspend 5-bromo-2-methylpyrimidine-4,6-diol (1.0 eq) in phosphorus oxychloride (5.0 eq). Add N,N-Diisopropylethylamine (1.2 eq) dropwise at 0 °C. Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data (Illustrative):
| Step | Product | Yield (%) | Purity (by HPLC) |
| 1 | 5-Bromo-2-methylpyrimidine-4,6-diol | 85-90 | >95% |
| 2 | This compound | 60-70 | >98% |
Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol details the reaction of this compound with a primary amine.
Reaction Scheme:
Caption: General workflow for SNAr reaction.
Materials:
-
This compound
-
Desired primary amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
n-Butanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol, add the desired primary amine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative):
| Amine Nucleophile | Product | Yield (%) | Purity (by HPLC) |
| Aniline | 5-Bromo-2-methyl-6-(phenylamino)pyrimidin-4-ol | 75 | >97% |
| Benzylamine | 6-(Benzylamino)-5-bromo-2-methylpyrimidin-4-ol | 82 | >98% |
| Cyclopropylamine | 5-Bromo-6-(cyclopropylamino)-2-methylpyrimidin-4-ol | 78 | >98% |
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of a 5-bromo-6-substituted-2-methylpyrimidin-4-ol with an arylboronic acid.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
5-Bromo-6-(alkylamino)-2-methylpyrimidin-4-ol (from SNAr reaction)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flask, combine the 5-bromo-6-(alkylamino)-2-methylpyrimidin-4-ol (1.0 eq), arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 6-10 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative):
| Arylboronic Acid | Product | Yield (%) | Purity (by HPLC) |
| Phenylboronic acid | 6-(Benzylamino)-2-methyl-5-phenylpyrimidin-4-ol | 85 | >99% |
| 4-Methoxyphenylboronic acid | 6-(Benzylamino)-5-(4-methoxyphenyl)-2-methylpyrimidin-4-ol | 88 | >98% |
| 3-Pyridinylboronic acid | 6-(Benzylamino)-2-methyl-5-(pyridin-3-yl)pyrimidin-4-ol | 79 | >97% |
Application in Kinase Inhibitor Synthesis & Relevant Signaling Pathways
Derivatives of this compound are potent scaffolds for the development of inhibitors targeting various protein kinases involved in oncogenic signaling pathways. The substituted pyrimidine core can effectively occupy the ATP-binding pocket of kinases, with the substituents tailored to achieve high affinity and selectivity. Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][4][5][6]
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and migration.[7] Dysregulation of EGFR signaling is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
VEGFR Signaling Pathway
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][8] Inhibition of VEGFR signaling can starve tumors of their blood supply.
Caption: Simplified VEGFR signaling pathway in endothelial cells.
By following the provided synthetic protocols, researchers can generate a diverse range of substituted pyrimidine derivatives for screening as potent and selective kinase inhibitors targeting these and other critical signaling pathways in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes: Derivatization of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol for Biological Screening
Introduction The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] The starting material, 5-Bromo-6-chloro-2-methylpyrimidin-4-ol, offers multiple reactive sites for chemical modification, making it an excellent building block for generating a diverse library of compounds for biological screening. This molecule features three primary points for derivatization: the bromine atom at the C5 position, the chlorine atom at the C6 position, and the N-H/O-H of the pyrimidin-4-ol tautomer. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions.[3] This document provides detailed protocols for the strategic derivatization of this scaffold and subsequent biological evaluation.
Key Derivatization Strategies
-
Suzuki-Miyaura Coupling (at C5-Br): The carbon-bromine bond is generally more reactive in palladium-catalyzed reactions than the carbon-chlorine bond. This allows for the selective introduction of aryl or heteroaryl groups at the C5 position using various boronic acids or esters.[4][5][6] Microwave-assisted protocols can significantly reduce reaction times.[7][5]
-
Sonogashira Coupling (at C5-Br): This reaction facilitates the formation of a carbon-carbon bond between the C5 position and a terminal alkyne.[8][9][10] The resulting alkynylpyrimidines are valuable intermediates for further transformations or can be final target molecules.[8]
-
Buchwald-Hartwig Amination (at C6-Cl): Following functionalization at the C5 position, the less reactive C6-chloro group can be targeted. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of a wide range of primary and secondary amines.[3][11][12]
-
N/O-Alkylation: The pyrimidin-4-ol core exists in tautomeric equilibrium with its pyrimidin-4-one form. This allows for alkylation at either the ring nitrogen or the exocyclic oxygen.[13][14] Reaction conditions, such as the choice of base and solvent, can influence the selectivity between N- and O-alkylation.[15]
Visualized Workflows and Mechanisms
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloro-2-methylpyrimidin-4-ol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds and approved drugs.[1][2][3] The presence of two distinct halogen substituents, a bromine atom at the C5 position and a chlorine atom at the C6 position, allows for selective functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][4] This enables the synthesis of a diverse range of substituted pyrimidine derivatives for the development of novel therapeutic agents, including kinase inhibitors and anti-inflammatory agents.[5][6]
Generally, the reactivity of halogens in Suzuki coupling reactions follows the order I > Br > Cl.[2][4] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. The 4-hydroxyl group of the pyrimidine ring exists in a tautomeric equilibrium with its pyrimidin-4-one form, which can influence the electronic properties and reactivity of the molecule.[6]
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions with this compound.
Principle of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[7][8] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) of the this compound.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5][7]
Data Presentation: Optimized Reaction Conditions
The success of the Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions that can be adapted for the Suzuki coupling of this compound with various arylboronic acids, based on protocols for structurally similar compounds.[1][2][6][9]
| Component | Examples | Molar Equivalents/Loading | Purpose |
| Substrate | This compound | 1.0 | Starting material |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | 1.1 - 1.5 | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 2 - 5 mol% | Catalyst |
| Ligand | PPh₃, XPhos, SPhos, RuPhos | 4 - 10 mol% | Stabilizes and activates the catalyst |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | 4:1 to 10:1 (organic:aqueous) | Dissolves reactants and facilitates the reaction |
| Temperature | 70 - 110 °C | - | Provides energy for the reaction to proceed |
| Reaction Time | 12 - 24 hours | - | Time required for reaction completion |
Experimental Protocols
The following is a generalized protocol for the selective Suzuki-Miyaura coupling at the C5-Br position of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Anhydrous organic solvent for workup (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-6-chloro-2-methylpyrimidin-4-ol derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an oxygen-free environment; use a fresh catalyst or a pre-catalyst. |
| Insufficiently strong base | Try a stronger base such as Cs₂CO₃. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of Side Products | Homocoupling of boronic acid | Ensure an inert atmosphere; use a slight excess of the boronic acid. |
| Debromination of the starting material | Use a milder base or lower the reaction temperature. | |
| Coupling at the C-Cl position | Use milder reaction conditions (lower temperature, less active catalyst) to favor selectivity for the C-Br bond. | |
| Difficulty in Purification | Boronic acid homocoupling products | Optimize reaction conditions to minimize homocoupling; consider a different purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-6-chloro-2-methylpyrimidin-4-ol derivatives. By carefully selecting the reaction conditions, researchers can achieve high yields and selectivity, paving the way for the development of novel compounds with potential therapeutic applications. The protocols and data presented in these application notes serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol as a versatile scaffold in medicinal chemistry and organic synthesis. The document details the principles of its reactivity in nucleophilic aromatic substitution (SNAr) reactions, focusing on the selective functionalization at the C6 position. Due to limited direct literature on this specific substrate, the provided protocols are representative methodologies adapted from established procedures for closely related chloropyrimidine analogs. This guide serves as a practical resource for designing and executing synthetic routes to novel pyrimidine-based compounds of interest.
Introduction and Principles
This compound is a highly functionalized heterocyclic compound valuable for the synthesis of diverse molecular architectures. Its utility stems from the presence of multiple reaction sites that can be selectively addressed.
1.1. Tautomerism
A critical feature of this molecule is its existence in a tautomeric equilibrium between the pyrimidin-4-ol and the pyrimidin-4(3H)-one form. For most pyrimidin-4-ol systems, the keto (pyrimidinone) tautomer is the predominant and more stable form in solution. This equilibrium is crucial as the electron-withdrawing nature of the carbonyl group in the pyrimidinone form significantly activates the ring for nucleophilic attack.
Caption: Tautomeric equilibrium of the title compound.
1.2. Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). In this compound, there are two halogen substituents: a bromine atom at C5 and a chlorine atom at C6.
-
C6-Chloro Position : This is the primary site for SNAr. The chlorine atom is a good leaving group, and its position is activated by the ring nitrogen atoms and the C4-carbonyl group.
-
C5-Bromo Position : The C5 position is generally less reactive towards traditional SNAr. Substitution at this position typically requires metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
C4-OH/O Position : The hydroxyl/keto group is not a leaving group under SNAr conditions.
Therefore, nucleophilic attack will occur selectively at the C6 position, displacing the chloride ion.
Caption: General mechanism of SNAr at the C6 position.
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic substitution on this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific nucleophile.
2.1. Protocol 1: Amination (Reaction with Primary/Secondary Amines)
This protocol describes the synthesis of 6-amino-5-bromo-2-methylpyrimidin-4-ol derivatives.
Materials:
-
This compound (1.0 equiv.)
-
Amine nucleophile (primary or secondary) (1.2-1.5 equiv.)
-
Non-nucleophilic base (e.g., DIPEA, Et₃N) (1.5-2.0 equiv.)
-
Anhydrous solvent (e.g., EtOH, n-BuOH, DMF, Dioxane)
-
Reaction vessel (e.g., round-bottom flask with condenser or sealed microwave vial)
Procedure (Conventional Heating):
-
To a solution of this compound in the chosen solvent (approx. 0.1-0.5 M), add the amine nucleophile followed by the base.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up: dissolve the residue in an organic solvent (e.g., EtOAc, DCM) and wash with water or saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-aminopyrimidine derivative.
Procedure (Microwave-Assisted):
-
In a microwave reaction vial, combine the pyrimidine, amine, base, and solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-60 minutes.
-
After cooling, perform work-up and purification as described above.
2.2. Protocol 2: Thiolation (Reaction with Thiols)
This protocol details the formation of 6-(alkyl/arylthio)-5-bromo-2-methylpyrimidin-4-ol derivatives.
Materials:
-
This compound (1.0 equiv.)
-
Thiol nucleophile (e.g., thiophenol, alkyl thiol) (1.1 equiv.)
-
Base (e.g., K₂CO₃, NaH, Et₃N) (1.2 equiv.)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
Procedure:
-
To a solution of the thiol in the chosen solvent, add the base and stir for 10-15 minutes at room temperature to form the thiolate.
-
Add the this compound to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for 1-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
2.3. Protocol 3: O-Alkylation/Arylation (Reaction with Alcohols/Phenols)
This protocol outlines the synthesis of 6-alkoxy/aryloxy-5-bromo-2-methylpyrimidin-4-ol derivatives. This reaction typically requires a strong base to deprotonate the alcohol.
Materials:
-
This compound (1.0 equiv.)
-
Alcohol or phenol nucleophile (1.5 equiv. or as solvent)
-
Strong base (e.g., NaH, KOBu-t) (1.2 equiv.)
-
Anhydrous solvent (e.g., THF, Dioxane, or the alcohol reactant itself)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the strong base (e.g., NaH) in the anhydrous solvent.
-
Slowly add the alcohol/phenol to the suspension at 0 °C and allow it to stir for 20-30 minutes to form the alkoxide/phenoxide.
-
Add a solution of this compound in the same solvent to the alkoxide mixture.
-
Allow the reaction to warm to room temperature or heat to reflux as necessary (typically 50-100 °C). Monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or saturated NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Summary of Reactions
The following table summarizes the expected nucleophilic substitution reactions. Conditions and yields are representative and should be optimized for each specific substrate combination.
| Entry | Nucleophile (Nu-H) | Product Structure | Typical Base | Typical Solvent | Temp (°C) |
| 1 | Amine (R¹R²NH) | ![]() | DIPEA, Et₃N | EtOH, n-BuOH | 80-120 |
| 2 | Thiol (RSH) | ![]() | K₂CO₃, NaH | DMF, ACN | 25-80 |
| 3 | Alcohol (ROH) | ![]() | NaH, KOBu-t | THF, Dioxane | 50-100 |
| 4 | Phenol (ArOH) | ![]() | K₂CO₃, NaH | DMF, DMSO | 80-120 |
Experimental Workflow Visualization
The logical flow for a typical SNAr experiment is outlined below.
Caption: General experimental workflow for SNAr reactions.
Application Notes and Protocols for the Analytical Characterization of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromo-6-chloro-2-methylpyrimidin-4-ol is a halogenated pyrimidine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Accurate and robust analytical methods are crucial for the confirmation of its chemical structure, assessment of purity, and quantification in various matrices. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound. While specific experimental data for this compound is not widely available, the methodologies described are based on established principles for the analysis of structurally related molecules.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile derivatives or impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound.
Experimental Protocol: HPLC-UV for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a data acquisition system.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20-22 min: Linear gradient to 95% A, 5% B
-
22-25 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a final concentration of 1 mg/mL. Prepare serial dilutions for linearity assessment.
-
Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard to a similar concentration.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Retention Time (tR) | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Instrumentation: A GC system coupled with a Mass Spectrometer (e.g., Quadrupole).
-
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal Standard (e.g., a stable compound with similar chromatographic properties)
-
-
Derivatization Protocol:
-
To 1 mg of the sample or standard in a sealed vial, add 100 µL of the anhydrous solvent and 50 µL of BSTFA.
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identification is based on the retention time and the fragmentation pattern in the mass spectrum. Quantification can be performed using an internal standard.
Quantitative Data Summary (Hypothetical for TMS-derivative)
| Parameter | Value |
| Retention Time (tR) | ~ 12.3 min |
| Molecular Ion (M+) | Expected m/z for the silylated derivative |
| Key Fragment Ions | To be determined from the mass spectrum |
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis with derivatization.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Acquisition Parameters (Typical for ¹H NMR):
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
Acquisition Parameters (Typical for ¹³C NMR):
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure.
Expected ¹H and ¹³C NMR Data (Hypothetical)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~ 2.5 | Singlet | 3H | -CH₃ |
| ¹H | ~ 11-13 | Broad Singlet | 1H | -OH (exchangeable) |
| ¹³C | ~ 20 | - | - | -CH₃ |
| ¹³C | ~ 110-160 | - | - | Pyrimidine ring carbons |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.
Expected FTIR Data (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | C-H stretch (aromatic/methyl) |
| 1650-1550 | Strong | C=N and C=C stretch (pyrimidine ring) |
| 1200-1000 | Strong | C-O stretch |
| 800-600 | Medium-Strong | C-Cl and C-Br stretch |
Logical Relationship: Spectroscopic and Chromatographic Analysis
Caption: Overall analytical strategy.
Application Note and Protocol: Purification of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol via recrystallization. Recrystallization is a robust and scalable method for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] This application note outlines procedures for solvent selection, single-solvent and two-solvent recrystallization, and troubleshooting common issues.
Introduction
This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. The purity of such intermediates is paramount for successful downstream applications, including synthesis of active pharmaceutical ingredients (APIs). Recrystallization is a cost-effective and efficient technique for obtaining high-purity crystalline solids.[1] The selection of an appropriate solvent system is critical and is guided by the principle that the compound of interest should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[1]
Materials and Reagents
-
Crude this compound
-
Reagent-grade solvents (e.g., ethanol, methanol, ethyl acetate, hexane, water)[1][2]
-
Activated charcoal (optional, for colored impurities)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Filtration apparatus (Büchner funnel, vacuum flask, filter paper)
-
Spatula, stirring rods
-
Ice bath
Experimental Protocols
Solvent Screening
A preliminary solvent screen is crucial to identify a suitable solvent or solvent system for the recrystallization of this compound.
Protocol:
-
Place a small amount (e.g., 10-20 mg) of the crude compound into several separate test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, water, ethyl acetate, hexane) dropwise at room temperature, observing the solubility. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes containing insoluble compounds in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures, leading to good crystal recovery upon cooling.
Table 1: Potential Solvents for Recrystallization of Halogenated Pyrimidines
| Solvent/System | Role | Rationale & Expected Outcome |
| Ethanol | Single Solvent | Often a good choice for pyrimidine derivatives, offering a balance of polarity.[1] |
| Methanol | Single Solvent | Similar to ethanol, but may offer different solubility characteristics.[1] |
| Ethyl Acetate | Single Solvent or "Good" Solvent | A less polar option that can be effective for moderately polar compounds. |
| Hexane | "Poor" Solvent | A non-polar solvent, likely to be a poor solvent for the polar pyrimidinol. Useful in a two-solvent system with a more polar "good" solvent.[3] |
| Water | Single Solvent or "Poor" Solvent | Due to the polar nature of the pyrimidinol, water could be a suitable solvent.[2] However, for many organic compounds, it acts as a poor solvent. |
| Ethyl Acetate/Hexane | Two-Solvent System | A commonly used solvent pair for recrystallizing compounds with intermediate polarity.[3] |
Single-Solvent Recrystallization Protocol
This method is employed when a single solvent with a steep solubility-temperature curve for the compound is identified.
Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure the solution is saturated.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.[1]
Two-Solvent Recrystallization Protocol
This method is useful when no single solvent is ideal. It involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[4] A common example for similar compounds is ethyl acetate and hexane.[3]
Protocol:
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask.[4]
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the point of saturation).[4]
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce complete crystallization.[4]
-
Crystal Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using a cold mixture of the two solvents for washing.[4]
Visualization of Experimental Workflow
Figure 1: Workflow for the recrystallization of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. The compound is too insoluble in the chosen solvent. | Use a lower-boiling solvent. For a two-solvent system, add more of the "good" solvent. |
| Low recovery | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of solvent used for washing. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. |
Conclusion
Recrystallization is a powerful and adaptable technique for the purification of this compound. Careful solvent selection through systematic screening is the most critical step to ensure high recovery and purity. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can effectively purify this key pyrimidine intermediate for use in further synthetic applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most common strategy involves the direct bromination of the precursor, 6-chloro-2-methylpyrimidin-4-ol. This approach introduces the bromine atom at the C-5 position of the pyrimidine ring. The choice of brominating agent and reaction conditions is critical for achieving high yield and purity.
Q2: What are the common challenges encountered during the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Low Yield: Incomplete reaction or formation of side products can significantly reduce the yield.
-
Formation of Impurities: Over-bromination or degradation of the starting material or product can lead to complex mixtures that are difficult to purify.
-
Poor Regioselectivity: While the C-5 position is generally favored for electrophilic substitution on the pyrimidin-4-ol ring, other positions could potentially react under harsh conditions.
-
Difficult Purification: The product may be difficult to separate from the starting material and byproducts, requiring careful optimization of chromatographic or crystallization methods.
Q3: Which brominating agents are suitable for this synthesis?
A3: Several brominating agents can be employed for the bromination of pyrimidine rings. The choice of agent can influence the reactivity and selectivity of the reaction. Common options include:
-
N-Bromosuccinimide (NBS): A widely used reagent for allylic and benzylic bromination, it is also effective for brominating electron-rich aromatic and heterocyclic compounds.
-
Bromine (Br₂): Elemental bromine can be used, often in the presence of a solvent like acetic acid or in an inert solvent. It is a strong brominating agent and may require careful control of stoichiometry and temperature.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH): This reagent is a source of electrophilic bromine and can be effective for the bromination of various heterocyclic compounds, sometimes in the presence of a Lewis acid catalyst to enhance reactivity.[1]
-
Sodium Monobromoisocyanurate (SMBI): This reagent has been shown to be effective for the bromination of pyrimidine and purine nucleosides and could be adapted for this synthesis.[2]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Insufficiently activated brominating agent | For reagents like NBS or DBH, the addition of a catalytic amount of an acid (e.g., sulfuric acid) or a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate) can increase the electrophilicity of the bromine and promote the reaction.[1] |
| Low reaction temperature | Increase the reaction temperature in increments of 10°C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition. |
| Inappropriate solvent | The polarity and proticity of the solvent can significantly impact the reaction. Screen different solvents such as dichloromethane (DCM), acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetic acid.[1] |
| Degradation of starting material | If the starting material is degrading, consider using a milder brominating agent or lowering the reaction temperature. Ensure the reaction is performed under an inert atmosphere if the starting material is sensitive to oxidation. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Over-bromination | Reduce the equivalents of the brominating agent. A stoichiometric amount or a slight excess (1.05-1.2 equivalents) is typically recommended. Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. |
| Reaction temperature is too high | High temperatures can lead to less selective reactions and the formation of byproducts. Try running the reaction at a lower temperature for a longer period. |
| Incorrect solvent choice | The solvent can influence the selectivity of the reaction. Experiment with solvents of varying polarity. For instance, less polar solvents have been shown to improve selectivity in some purine alkylations.[3] |
Issue 3: Difficult Purification
| Possible Cause | Suggested Solution |
| Product and starting material have similar polarity | If the product and starting material are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can also be an effective purification method. |
| Presence of polar impurities | If polar impurities are present, a simple aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic byproducts. |
| Product is unstable on silica gel | If the product degrades on silica gel, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, purification by crystallization may be a better option. |
Data Presentation
Table 1: Comparison of Brominating Agents for Pyrimidine Derivatives (Literature Data)
| Brominating Agent | Substrate | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DBH | Uridine derivative | CH₂Cl₂ | TMSOTf | 25 | 6 | 94 | [1] |
| DBH | Uridine derivative | CH₂Cl₂ | None | 40 | 2 | 100 | [1] |
| SMBI | Uridine | 10% H₂O-CH₃CN | NaN₃ | Room Temp | 0.5 | 94 | [2] |
| Br₂ | Pyrimidine HCl | Nitrobenzene | None | 125-135 | 2-6 | Good | [4] |
Experimental Protocols
Proposed Protocol for the Synthesis of this compound
This protocol is a suggested starting point based on general methods for pyrimidine bromination and should be optimized for best results.
Materials:
-
6-chloro-2-methylpyrimidin-4-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle with temperature control
-
TLC plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-chloro-2-methylpyrimidin-4-ol (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.
-
Reaction: Heat the reaction mixture to 60°C and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour.
-
Workup: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) [mdpi.com]
- 3. 1877691-68-3|5-Bromopyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 4. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
common side products in the synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol.
Synthesis Overview
The synthesis of this compound typically proceeds via a two-step process starting from 2-methylpyrimidine-4,6-diol. The first step involves the bromination of the pyrimidine ring at the 5-position, followed by a selective chlorination of one of the hydroxyl groups, which exists in tautomeric equilibrium with the keto form. Phosphorus oxychloride (POCl3) is a common reagent for the chlorination of hydroxypyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the bromination of 2-methylpyrimidine-4,6-diol?
A1: During the bromination step, the primary side product is the di-brominated species, 5,5-dibromo-2-methyl-dihydropyrimidine-4,6-dione. This can arise from over-bromination, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for an extended period. In aqueous solutions, uracils can react with bromine to form 5-bromo-6-hydroxyhydro derivatives, and excess bromine can lead to 5,5-dibromo-6-hydroxyhydro derivatives[1].
Q2: What impurities can be expected during the chlorination of 5-bromo-2-methylpyrimidine-4,6-diol with POCl3?
A2: The main impurity during the chlorination step is the di-chloro impurity, 5-bromo-4,6-dichloro-2-methylpyrimidine. The relative reactivity of the hydroxyl groups at the C4 and C6 positions can influence the formation of this side product. The reactivity of each position on the pyrimidine ring generally follows the order C4(6) > C2 > C5 for nucleophilic substitution[2]. Incomplete reaction can also lead to the presence of unreacted starting material. Additionally, hydrolysis of the chloro group back to a hydroxyl group can occur if moisture is present during workup.
Q3: Can over-halogenation occur, and how can it be minimized?
A3: Yes, over-halogenation is a common issue. To minimize the formation of di-brominated or di-chlorinated side products, it is crucial to control the stoichiometry of the halogenating agents. Using a slight excess or a 1:1 molar ratio of the brominating and chlorinating agents is recommended. Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help in quenching the reaction at the optimal time to prevent the formation of these impurities.
Q4: What is the role of a base, such as pyridine or N,N-dimethylaniline, in the chlorination reaction with POCl3?
A4: In the chlorination of hydroxypyrimidines with POCl3, a tertiary amine base is often used to neutralize the HCl gas evolved during the reaction. This prevents the protonation of the pyrimidine ring, which would deactivate it towards electrophilic attack by the chlorinating agent. The base can also act as a catalyst in the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 5-Brominated Product | Incomplete bromination. | - Increase reaction time and/or temperature. - Ensure the purity of the starting material and brominating agent. |
| Formation of di-brominated side product. | - Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents). - Monitor the reaction closely and stop it once the starting material is consumed. | |
| Presence of Di-chloro Impurity | Over-chlorination with POCl3. | - Use a controlled amount of POCl3. - Perform the reaction at a lower temperature to improve selectivity. - Consider using a milder chlorinating agent. |
| Low regioselectivity of the chlorination. | - The use of a catalyst or a different solvent system might improve selectivity. For instance, in the amination of a similar compound, the choice of ligand and base was crucial for regioselectivity[2]. | |
| Product Decomposition | Harsh reaction conditions. | - For the chlorination step, consider using a lower reaction temperature and shorter reaction time. - Ensure anhydrous conditions, as the product can be sensitive to moisture. |
| Difficulty in Product Isolation/Purification | Presence of multiple side products. | - Optimize the reaction conditions to minimize side product formation. - Employ column chromatography for purification, using a suitable solvent system to separate the desired product from impurities. |
| Incomplete Chlorination | Insufficient amount or reactivity of POCl3. | - Ensure an adequate amount of POCl3 is used. - The addition of PCl5 can sometimes enhance the chlorinating power of POCl3. |
Experimental Protocols
Note: The following are representative protocols based on the synthesis of similar compounds, as a specific protocol for this compound was not found in the searched literature. Optimization may be required.
Step 1: Bromination of 2-methylpyrimidine-4,6-diol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpyrimidine-4,6-diol in a suitable solvent (e.g., acetic acid or an aqueous solution).
-
Bromination: Cool the solution in an ice bath. Add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring. The molar ratio of bromine to the starting material should be approximately 1:1.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. The precipitated product can be collected by filtration, washed with water, and dried.
Step 2: Selective Chlorination of 5-bromo-2-methylpyrimidine-4,6-diol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the dried 5-bromo-2-methylpyrimidine-4,6-diol.
-
Chlorination: Add phosphorus oxychloride (POCl3) to the flask. A tertiary amine base like pyridine or N,N-dimethylaniline can be added as a catalyst and acid scavenger.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction time will vary depending on the substrate and should be monitored by TLC or LC-MS. A solvent-free approach or the use of a high-boiling inert solvent can be employed[3].
-
Workup: After the reaction is complete, carefully quench the excess POCl3 by slowly adding the reaction mixture to ice water. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol.
Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
A plausible synthetic route for this compound is a three-step process starting from the formation of a pyrimidinol ring, followed by chlorination and subsequent bromination.
Step 1: Synthesis of 2-Methylpyrimidin-4-ol
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1 equivalent) in small portions to absolute ethanol (a suitable volume to ensure stirring) at 0 °C. Allow the mixture to stir until all the sodium has reacted and a clear solution of sodium ethoxide is formed.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature. After the addition is complete, add acetamidine hydrochloride (1 equivalent) portion-wise.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a suitable acid (e.g., dilute HCl) to a pH of approximately 7. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-methylpyrimidin-4-ol.
Step 2: Synthesis of 6-Chloro-2-methylpyrimidin-4-ol
-
Reaction Setup: In a well-ventilated fume hood, add 2-methylpyrimidin-4-ol (1 equivalent) to a flask containing phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
Heating: Heat the mixture to reflux (around 105-110 °C) for 3-5 hours. The reaction should be monitored by TLC. The use of a base like pyridine or diethylaniline is sometimes employed in similar reactions.[1]
-
Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8. The precipitated solid is filtered, washed with water, and dried.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve 6-chloro-2-methylpyrimidin-4-ol (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane (DCM).
-
Bromination: Add N-Bromosuccinimide (NBS) (1-1.2 equivalents) portion-wise to the solution at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The product can then be extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.
Purification: The final crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Step 1: Low or no yield of 2-Methylpyrimidin-4-ol | Incomplete reaction. | - Ensure anhydrous conditions as moisture can hydrolyze the ethoxide and starting materials.- Check the quality of the sodium and absolute ethanol.- Increase the reflux time and monitor by TLC until the starting material is consumed. |
| Improper pH during work-up. | - Carefully adjust the pH to ~7. Too acidic or too basic conditions can lead to the product remaining dissolved in the aqueous solution. | |
| Step 2: Low yield of 6-Chloro-2-methylpyrimidin-4-ol | Incomplete chlorination. | - Ensure an adequate excess of POCl₃ is used.- Increase the reaction time or temperature, monitoring by TLC to avoid decomposition.- Consider the addition of a tertiary amine base like pyridine or diethylaniline which can sometimes facilitate these reactions.[1] |
| Hydrolysis of the product during work-up. | - Quench the reaction mixture at a low temperature (on crushed ice).- Neutralize the solution promptly but carefully to avoid prolonged exposure to acidic conditions. | |
| Formation of dichlorinated byproduct (2,4-dichloro-6-methylpyrimidine). | - Use milder reaction conditions (lower temperature or shorter reaction time). This may require a trade-off with reaction completion. | |
| Step 3: Low yield of this compound | Incomplete bromination. | - Ensure the NBS is of good quality and has been stored properly.- Increase the amount of NBS slightly (e.g., 1.2 equivalents).- Increase the reaction time. |
| Over-bromination (formation of dibromo-species). | - Add the NBS portion-wise to avoid localized high concentrations.- Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[2] | |
| Degradation of the product. | - Perform the reaction at room temperature or below to minimize side reactions. | |
| General: Product is an oil or difficult to crystallize | Presence of impurities. | - Attempt purification by column chromatography using a suitable solvent system.- Try different recrystallization solvents or solvent mixtures.[2] |
| Product is inherently low melting or an oil. | - Characterize the product using spectroscopic methods (NMR, MS, IR) to confirm its identity and purity. |
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium ethoxide in the first step?
A1: Sodium ethoxide acts as a strong base to deprotonate the ethyl acetoacetate, forming an enolate. This enolate then undergoes a condensation reaction with acetamidine to form the pyrimidine ring.
Q2: Why is excess POCl₃ used in the chlorination step?
A2: Excess phosphorus oxychloride is often used to drive the reaction to completion. It can also act as the solvent for the reaction. However, using a large excess can make the work-up more challenging and generates more hazardous waste.[4]
Q3: Can I use bromine (Br₂) instead of NBS for the bromination step?
A3: While liquid bromine can be used for bromination, N-Bromosuccinimide (NBS) is often preferred as it is a solid and easier to handle, and the reaction can be more controllable, potentially reducing the formation of over-brominated side products.[5]
Q4: My final product seems to be impure after recrystallization. What are the likely impurities?
A4: Potential impurities could include unreacted starting material (6-chloro-2-methylpyrimidin-4-ol), over-brominated byproducts (e.g., dibrominated species), or hydrolyzed starting materials from the work-up steps.[2] It is advisable to use analytical techniques like NMR spectroscopy and mass spectrometry to identify the impurities.
Q5: How can I monitor the progress of these reactions?
A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of each reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q6: What are the key safety precautions for this synthesis?
A6: This synthesis involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N-Bromosuccinimide is a lachrymator and an irritant. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. The quenching of POCl₃ should be done slowly and carefully in an ice bath to control the exothermic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related halogenated pyrimidines.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time. - Increase reaction temperature.[1][2] - Ensure efficient stirring. |
| Inactive reagents | - Use fresh, high-purity starting materials and reagents. - Check the activity of catalysts, if used. | |
| Suboptimal solvent | - Screen different solvents (e.g., THF, Dioxane, Acetonitrile).[1] - Ensure the solvent is anhydrous if the reaction is moisture-sensitive. | |
| Incorrect stoichiometry | - Re-verify the molar ratios of all reactants. | |
| Formation of Multiple Products/Side Reactions | Lack of regioselectivity | - In reactions with multiple reactive sites, such as amination of di-chloropyrimidines, the position of substitution can be temperature-dependent.[3] - Consider using protecting groups for more sensitive functional groups. |
| Over-bromination or chlorination | - Carefully control the stoichiometry of the halogenating agent. - Perform the reaction at a lower temperature to increase selectivity.[4] | |
| Hydrolysis of chloro-substituent | - For reactions in aqueous or protic solvents, hydrolysis of the chloro group to a hydroxyl group can occur, especially at elevated temperatures.[5] Consider using a non-protic solvent. | |
| Difficulty in Product Purification | Co-eluting impurities | - Optimize the mobile phase for column chromatography. - Consider alternative purification techniques like recrystallization or preparative HPLC. |
| Product instability | - Assess the stability of the product under purification conditions. It may be necessary to perform the purification at a lower temperature or use a less acidic/basic mobile phase. | |
| Inconsistent Results | Variability in reaction setup | - Ensure consistent heating and stirring across all experiments. - Use an inert atmosphere (e.g., Nitrogen or Argon) if any of the reagents are air-sensitive.[6] |
| Scale-up issues | - When scaling up, heat and mass transfer can become limiting. Re-optimization of reaction parameters may be necessary.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A common synthetic approach involves the bromination and chlorination of a suitable 2-methylpyrimidin-4-ol precursor. The exact sequence of these steps can influence the final yield and purity. A plausible route starts with the cyclization to form the pyrimidine ring, followed by sequential halogenation.
Q2: How can I optimize the yield for the bromination step?
Optimization of the bromination step typically involves screening different brominating agents (e.g., N-Bromosuccinimide (NBS), Br2), solvents, and reaction temperatures. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess may lead to side products.
Q3: What are the key parameters to control during the chlorination step?
The chlorination is often achieved using reagents like phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS). Key parameters to control include the reaction temperature, reaction time, and the stoichiometry of the chlorinating agent. Elevated temperatures can sometimes lead to decomposition or side reactions.[1]
Q4: My reaction with ammonia on a related di-chloropyrimidine is not selective. How can I control which chlorine is displaced?
The regioselectivity of nucleophilic substitution on di-halogenated pyrimidines can be influenced by the reaction conditions. For instance, in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, the substitution at the 4-position is generally favored.[3] Lowering the reaction temperature may enhance this selectivity.
Experimental Protocols
General Protocol for Bromination of a Pyrimidinol
This protocol is a generalized procedure and may require optimization for the specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 2-methylpyrimidin-4-ol (1.0 eq) in a suitable solvent (e.g., Acetonitrile, Dichloromethane).
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add the brominating agent (e.g., N-Bromosuccinimide, 1.05 eq) portion-wise over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Chlorination of a Pyrimidinol
This protocol is a generalized procedure and may require optimization.
-
Reaction Setup: To a round-bottom flask, add the 5-bromo-2-methylpyrimidin-4-ol (1.0 eq) and phosphorus oxychloride (POCl3, 5-10 eq) as both reagent and solvent.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and optimization of this compound.
Caption: Logical troubleshooting workflow for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
preventing decomposition of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol during synthesis
Welcome to the Technical Support Center for the synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this and related pyrimidine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction. | - Temperature Control: Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition. Monitor the reaction progress using TLC to determine the optimal temperature.[1] - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Track the consumption of starting materials via TLC or LC-MS.[1] - Solvent Choice: The solubility of reactants can be significantly impacted by the solvent. While common solvents like ethanol are used, exploring other options might improve yield.[2] |
| Catalyst Inefficiency: The catalyst may be inactive or used in an incorrect concentration. | - Catalyst Activity: If using a reusable catalyst, ensure it is properly activated or regenerated. For acid catalysts, verify the concentration is appropriate.[2] - Catalyst Selection: The choice of catalyst (e.g., Lewis vs. Brønsted acids) can influence reaction efficiency.[2] | |
| Impure Reactants: The presence of impurities in starting materials can inhibit the reaction. | - Purity Verification: Ensure all starting materials, such as the aldehyde, β-ketoester, and urea/amidine, are of high purity.[1][2] Impurities like oxidized aldehydes can interfere with the synthesis.[1] | |
| Multiple Spots on TLC (Side Product Formation) | Decomposition of Starting Materials: For instance, urea can decompose at higher temperatures to form ammonia, leading to side reactions. | - Temperature Management: Running the reaction at a lower temperature can minimize the decomposition of thermally sensitive reagents.[2] - Order of Addition: Adding thermally sensitive reagents like urea last may reduce their decomposition.[2] |
| Competing Reaction Pathways: Conditions may favor the formation of undesired byproducts, such as Hantzsch-type 1,4-dihydropyridines. | - Catalyst Choice: The catalyst can influence the selectivity between different reaction pathways.[2] | |
| Self-Condensation: Aldehyd or β-ketoester starting materials can undergo self-condensation.[1] | - Controlled Addition: Slow, dropwise addition of one reactant to the other can minimize its self-condensation. | |
| Product Decomposition During Workup or Purification | Hydrolysis: The pyrimidine ring or functional groups may be sensitive to water, especially under acidic or basic conditions. | - Anhydrous Conditions: Ensure all workup and purification steps are carried out under strictly anhydrous conditions if the product is moisture-sensitive.[2] - Neutral pH: Maintain a neutral pH during aqueous workup to prevent acid or base-catalyzed decomposition. |
| Thermal Instability: The product may decompose at elevated temperatures during solvent removal or chromatography. | - Low-Temperature Purification: Use rotary evaporation at a reduced temperature and pressure. Consider column chromatography at room temperature or in a cold room if necessary. | |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials and Side Products: Co-elution of impurities with the desired product. | - Recrystallization: This is often an effective method for crystalline products. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble.[1] - Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel with varying polarity) to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely decomposition pathways for this compound during its synthesis?
A1: While specific decomposition pathways for this exact molecule are not extensively documented, based on the chemistry of related pyrimidines, potential degradation routes include:
-
Hydrolysis: The chloro group at the 6-position can be susceptible to hydrolysis, especially under basic conditions or in the presence of nucleophilic solvents like water or alcohols at elevated temperatures. This would lead to the formation of the corresponding 6-hydroxypyrimidine derivative.
-
Dehalogenation: Reductive dehalogenation of the bromo or chloro substituents can occur in the presence of certain reagents or catalysts, particularly if using catalytic hydrogenation for another step.
-
Ring Opening: Under harsh acidic or basic conditions and elevated temperatures, the pyrimidine ring itself can be susceptible to cleavage.
-
Thermal Decomposition: High temperatures during the reaction or workup can lead to unspecified degradation, often resulting in complex mixtures.[1]
Q2: How can I monitor the progress of the reaction to avoid excessive heating and potential decomposition?
A2: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[2] By periodically taking small aliquots from the reaction mixture and running a TLC, you can observe the consumption of starting materials and the formation of the product. This allows you to determine the optimal reaction time and avoid prolonged heating once the reaction is complete, which can lead to byproduct formation and decomposition.[1] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be utilized.
Q3: What analytical techniques are recommended for characterizing the final product and identifying impurities?
A3: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via high-resolution MS).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess the purity of a solid product.
Q4: Are there any specific safety precautions I should take when working with halogenated pyrimidines?
A4: Yes, halogenated organic compounds should be handled with care. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact. Consult the Safety Data Sheet (SDS) for the specific starting materials and the product for detailed handling and disposal information.
Experimental Protocols
General Protocol for Pyrimidine Synthesis (Biginelli-type Reaction)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Addition of Urea/Amidine: Add urea or the appropriate amidine hydrochloride (1.1 eq) to the mixture.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).
-
Reaction: Heat the mixture to reflux (or the determined optimal temperature) and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield in pyrimidine synthesis.
Potential Side Reaction Pathway
Caption: Competing reaction pathways in a Biginelli-type pyrimidine synthesis.
References
Technical Support Center: Scale-up Synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the scale-up synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the preparation of this compound at an industrial scale?
A1: The most prevalent and scalable approach involves a two-step sequence starting from 2-methyluracil (2-methylpyrimidine-4,6-diol). The first step is a chlorination reaction to selectively replace one of the hydroxyl groups, followed by a bromination step at the 5-position. This route is favored for its use of readily available starting materials and relatively straightforward transformations.
Q2: What are the critical process parameters to monitor during the chlorination of 2-methyluracil?
A2: Temperature control is paramount during the chlorination step, typically carried out with a reagent like phosphorus oxychloride (POCl₃). Exothermic reactions can lead to the formation of undesired byproducts. Gradual addition of the chlorinating agent and efficient heat dissipation are crucial. The stoichiometry of the chlorinating agent must also be carefully controlled to favor mono-chlorination.
Q3: What are the typical impurities observed during the synthesis of this compound?
A3: Common impurities can include the starting material (2-methyluracil), the mono-halogenated intermediates (6-chloro-2-methylpyrimidin-4-ol or 5-bromo-2-methyluracil), and di-halogenated byproducts (5-bromo-4,6-dichloro-2-methylpyrimidine). Over-bromination can also lead to the formation of poly-brominated species. Residual solvents and reagents from the work-up process are also potential impurities.
Q4: How can the final product be effectively purified at a larger scale?
A4: At scale, purification is typically achieved through recrystallization from a suitable solvent system. Common solvents for this class of compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the impurity profile. In some cases, a slurry wash with a non-polar solvent can be effective in removing less polar impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Chlorination Step | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure adequate mixing. |
| Degradation of starting material or product. | Lower the reaction temperature and ensure slow, controlled addition of the chlorinating agent. | |
| Formation of di-chloro byproduct. | Use a stoichiometric amount or a slight excess of the chlorinating agent. Monitor the reaction progress closely by HPLC or TLC. | |
| Low Yield in Bromination Step | Incomplete bromination. | Increase the amount of brominating agent (e.g., N-bromosuccinimide or bromine) and/or prolong the reaction time. |
| Over-bromination leading to multiple products. | Carefully control the stoichiometry of the brominating agent and the reaction temperature. | |
| Product Contaminated with Starting Material | Incomplete reaction in either step. | Re-subject the isolated crude product to the reaction conditions or improve the purification method. |
| Presence of Di-halogenated Impurities | Harsh reaction conditions or incorrect stoichiometry. | Optimize reaction parameters (temperature, addition rate, stoichiometry). Employ a purification method that effectively separates the desired product from the di-halogenated impurities, such as fractional crystallization. |
| Poor Filterability of the Final Product | Fine particle size or amorphous solid. | Optimize the crystallization process by controlling the cooling rate and agitation. Consider adding an anti-solvent to induce the formation of larger crystals. |
| Coloration of the Final Product | Presence of colored impurities. | Treat the solution with activated carbon before the final crystallization. Ensure all equipment is thoroughly cleaned to prevent contamination. |
Experimental Protocols
Key Experiment 1: Synthesis of 6-chloro-2-methylpyrimidin-4-ol
Methodology:
-
To a stirred solution of phosphorus oxychloride (POCl₃, 1.5 eq.), slowly add 2-methyluracil (1.0 eq.) in portions at a temperature maintained between 0-5 °C.
-
After the addition is complete, the reaction mixture is slowly heated to 80-90 °C and maintained for 4-6 hours.
-
The progress of the reaction is monitored by HPLC or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice.
-
The precipitated solid is filtered, washed with cold water until the washings are neutral, and dried under vacuum to afford 6-chloro-2-methylpyrimidin-4-ol.
Key Experiment 2: Synthesis of this compound
Methodology:
-
To a solution of 6-chloro-2-methylpyrimidin-4-ol (1.0 eq.) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS, 1.05 eq.) in portions at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction progress is monitored by HPLC or TLC.
-
Upon completion, the reaction mixture is diluted with water, and the precipitated product is collected by filtration.
-
The crude product is washed with water and then a small amount of cold ethanol to remove unreacted NBS and succinimide.
-
The product is dried under vacuum. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields (Illustrative)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Chlorination: 2-methyluracil | 10 g | 1 kg |
| Chlorination: POCl₃ | 1.5 eq. | 1.5 eq. |
| Chlorination: Temperature | 85 °C | 85 °C |
| Chlorination: Reaction Time | 5 hours | 6 hours |
| Chlorination: Yield | 85% | 82% |
| Bromination: 6-chloro-2-methylpyrimidin-4-ol | 8.5 g | 820 g |
| Bromination: NBS | 1.05 eq. | 1.05 eq. |
| Bromination: Temperature | 25 °C | 25 °C |
| Bromination: Reaction Time | 3 hours | 4 hours |
| Bromination: Yield | 90% | 88% |
| Overall Yield | 76.5% | 72.2% |
Visualizations
managing regioselectivity in reactions of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in reactions involving 5-Bromo-6-chloro-2-methylpyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in conducting selective reactions with this compound?
The principal challenge is achieving chemoselectivity between the two different halogen atoms: the bromine at the C5 position and the chlorine at the C6 position. In palladium-catalyzed cross-coupling reactions, the general reactivity of carbon-halogen bonds towards oxidative addition is C-Br > C-Cl.[1] This inherent difference in reactivity is the key to controlling which position reacts, allowing for selective coupling at the more reactive C5-Br bond while leaving the C6-Cl bond available for subsequent transformations.[1][2]
Q2: How do the substituents on the pyrimidine ring affect its reactivity?
The pyrimidine ring is electron-deficient, which generally enhances the reactivity of its halogen substituents in cross-coupling reactions.[2] The 4-hydroxyl group exists in a tautomeric equilibrium with its pyrimidin-4-one form. This electron-withdrawing keto group can influence the electronic properties of the ring and the reactivity of the C5 and C6 positions.[3]
Q3: Which cross-coupling reactions are most effective for selective functionalization of this molecule?
Several palladium-catalyzed reactions are suitable for selective functionalization, primarily at the C5-bromo position due to its higher reactivity.[1] The choice depends on the desired chemical bond:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with various aryl or vinyl boronic acids/esters.[1][2]
-
Sonogashira Coupling: Used to form carbon-carbon (C-C) bonds with terminal alkynes.[1][4]
-
Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen (C-N) bonds with a broad range of amines.[1][5][6]
Q4: Is nucleophilic aromatic substitution (SNAr) a viable strategy for this compound?
Yes, SNAr can be a viable strategy. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack. Generally, positions ortho and para to the ring nitrogens are activated. In this molecule, the C6-chloro position is highly activated. The relative reactivity for SNAr depends heavily on the nucleophile and reaction conditions. In some dihalopyrimidines, displacement of a chlorine atom at a position activated by ring nitrogens can be preferred over a bromine atom at a less activated position.[7]
Troubleshooting & Reaction Guides
This section provides guidance on achieving regioselectivity for specific reaction types. The key to selectivity is manipulating reaction conditions to exploit the differential reactivity of the C-Br and C-Cl bonds.
Guide 1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating biaryl or vinyl-substituted pyrimidines.[8] To achieve selective coupling at the C5-bromo position, milder reaction conditions are recommended.
Troubleshooting Common Issues:
-
Low Yield: Increase catalyst loading (start with 2-5 mol%), ensure solvents are thoroughly degassed, or screen a different base (e.g., K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings).[3]
-
Formation of Di-substituted Product (reaction at both C5 and C6): Lower the reaction temperature, reduce the reaction time, or use a less active catalyst system.
-
No Reaction: The catalyst may be inactive. Try a pre-catalyst or a more electron-rich, bulky phosphine ligand like SPhos or XPhos, which can facilitate the oxidative addition step.[1][3]
-
Protodeboronation of Boronic Acid: This side reaction can consume the coupling partner. Using anhydrous solvents and a robust base like K₃PO₄ can minimize this issue.[9]
Recommended Starting Conditions for C5-Selective Suzuki Coupling
| Parameter | Recommendation | Notes |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(PPh₃)₄ is a common starting point.[3] For less reactive substrates, consider a more active system. |
| Ligand | PPh₃, dppf, SPhos | For challenging couplings, bulky biarylphosphine ligands like SPhos can improve results.[1][3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a good first choice. K₃PO₄ is slightly stronger and can be more effective.[3] |
| Solvent | 1,4-Dioxane/H₂O or DME/H₂O (typically 4:1 v/v) | A biphasic system is standard for Suzuki reactions.[3] |
| Temperature | 80 - 100 °C | Start at the lower end to maximize selectivity for the C-Br bond. |
Experimental Workflow for Regioselective Reactions
Caption: Logical workflow for achieving regioselective functionalization.
Guide 2: Selective C-N Bond Formation via Buchwald-Hartwig Amination
This reaction is highly effective for synthesizing aminopyrimidines.[5][6] Selectivity for the C5-bromo position is generally high due to the C-Br bond's greater reactivity in the initial oxidative addition step of the catalytic cycle.[10][11]
Troubleshooting Common Issues:
-
Low Conversion: Use a stronger base like NaOt-Bu or LHMDS. Employ a specialized bulky biarylphosphine ligand (e.g., RuPhos, XPhos) which is often crucial for high yields in Buchwald-Hartwig reactions.
-
Dehalogenation Side Product: This can occur via a competing β-hydride elimination pathway.[11] Using a ligand that promotes rapid reductive elimination can minimize this. Ensure the reaction is run under a strictly inert atmosphere.
Recommended Starting Conditions for C5-Selective Amination
| Parameter | Recommendation | Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common Pd(0) and Pd(II) precursors.[6] |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are essential for this reaction.[5] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Sodium tert-butoxide is a very common and effective base for this transformation. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 90 - 110 °C | Higher temperatures are often needed compared to Suzuki couplings. |
Guide 3: Selective C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne group, a valuable functional handle for further chemistry. The reaction can be performed with or without a copper(I) co-catalyst.[4][12]
Troubleshooting Common Issues:
-
Alkyne Homocoupling (Glaser coupling): This is a common side reaction, especially in copper-catalyzed variants. Running the reaction under strictly anaerobic conditions and adding the alkyne slowly can help. Using a copper-free protocol is often the best solution.[12]
-
Low Yield: Ensure the base (typically an amine like Et₃N or DIPEA) is pure and in sufficient excess to act as both the base and a solvent. Catalyst deactivation can be an issue; a higher catalyst loading or a more robust ligand may be necessary.
Recommended Starting Conditions for C5-Selective Sonogashira Coupling
| Parameter | Recommendation | Notes |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | These are standard, reliable catalysts for Sonogashira reactions.[12] |
| Co-catalyst | CuI (1-5 mol%) | Often used, but can be omitted in "copper-free" protocols.[4] |
| Base | Et₃N or DIPEA | The amine base is crucial for the deprotonation of the terminal alkyne.[13] |
| Solvent | THF, DMF, or the amine base itself | Anhydrous conditions are important. |
| Temperature | Room Temperature to 60 °C | Reactions often proceed under mild thermal conditions.[4] |
Detailed Experimental Protocols
Protocol 1: General Procedure for C5-Selective Suzuki-Miyaura Coupling
This protocol provides a general starting point for the selective coupling at the C5-bromo position and should be optimized for each specific substrate combination.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the pyrimidine starting material.[2][3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-6-chloro-2-methylpyrimidin-4-ol.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for selecting catalysts and troubleshooting cross-coupling reactions involving the versatile building block, 5-Bromo-6-chloro-2-methylpyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive on this compound?
A1: The reactivity is determined by two opposing factors: the inherent bond strength of the carbon-halogen bond and the electronic properties of its position on the pyrimidine ring.
-
Carbon-Halogen Bond Strength: The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[1][2] This trend is based on bond dissociation energy, making the C-Br bond inherently more reactive and susceptible to oxidative addition than the C-Cl bond.[1]
-
Position on the Pyrimidine Ring: The reactivity of halogen substituents on a pyrimidine ring generally follows the order C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and therefore the most activated towards oxidative addition.
For this compound, the C6-Cl is at a more reactive position, while the C5-Br has the more reactive halogen. This allows for chemoselective functionalization by carefully selecting the catalytic system. Typically, the greater inherent reactivity of the C-Br bond allows for selective coupling at the C5 position.[2][3]
Q2: How can I achieve selective cross-coupling at the C5-Br bond?
A2: To achieve selective functionalization at the more reactive C-Br bond, standard palladium catalyst systems are often effective.[3] The key is to use conditions that are mild enough to activate the C-Br bond without significantly engaging the more robust C-Cl bond. Conventional phosphine ligands like PPh₃ and dppf with palladium sources such as Pd(PPh₃)₄ or Pd(OAc)₂ can provide good selectivity.[3][4]
Q3: Is it possible to perform cross-coupling at the C6-Cl bond?
A3: Yes, coupling at the C-Cl bond is achievable, but it is more challenging and typically performed after the C-Br bond has been functionalized.[3] Activating the stronger C-Cl bond requires more robust and specialized catalyst systems.[1] These systems often involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the more difficult oxidative addition step.[3][5][6]
Q4: How does the 2-methylpyrimidin-4-ol core affect the reaction?
A4: The pyrimidine core itself is electron-deficient, which generally makes attached halogens more reactive in cross-coupling reactions compared to their benzene analogues.[1][7] However, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[8][9] The use of electron-rich, sterically hindered ligands can help mitigate this issue by promoting the desired catalytic cycle over catalyst sequestration.[8] The hydroxyl group at the C4 position may also influence the electronic properties and solubility of the substrate.
Catalyst and Condition Selection Tables
The following tables provide recommended starting conditions for various cross-coupling reactions. These are general guidelines and may require optimization for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
| Component | Reagent/Condition | Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | For C6-Cl coupling, Pd(OAc)₂ or Pd₂(dba)₃ with a bulky ligand is often preferred.[5] |
| Ligand | PPh₃, dppf (for C5-Br selectivity) XPhos, SPhos (for C6-Cl reactivity)[4] | Bulky, electron-rich biarylphosphine ligands are crucial for activating the C-Cl bond.[4][5] |
| Catalyst Loading | 1-5 mol% | Start with a higher loading (e.g., 3-5 mol%) and reduce upon successful coupling.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is a robust choice for heteroaryl halides.[4][5] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF | The use of an aqueous co-solvent is common and often beneficial.[4][5] |
| Temperature | 80-110 °C | Start at a lower temperature (e.g., 80 °C) to maximize C5-Br selectivity. Higher temperatures may be needed for C6-Cl coupling.[4][5] |
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
| Component | Reagent/Condition | Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source.[3][10] |
| Ligand | XPhos, SPhos, BINAP | Bulky biarylphosphine ligands are generally required for efficient C-N coupling.[3][5] |
| Catalyst Loading | 1-4 mol% Pd, 1.2-2x mol% Ligand | The ligand-to-palladium ratio is important for catalyst stability and activity.[5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2.0 equiv.) | Sodium tert-butoxide is a strong, non-nucleophilic base frequently used in these reactions.[3][10] |
| Solvent | Toluene, 1,4-Dioxane (anhydrous) | Anhydrous conditions are critical for success.[3][10] |
| Temperature | 80-110 °C | Optimization is often required based on the amine coupling partner.[3] |
Table 3: Sonogashira Coupling (C-C Triple Bond Formation)
| Component | Reagent/Condition | Key Considerations |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard catalysts are often effective for C5-Br coupling.[5][11] |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the traditional Sonogashira catalytic cycle, though copper-free methods exist.[4][5][12] |
| Ligand | PPh₃ | Triphenylphosphine is the most common ligand for this transformation. |
| Base | Et₃N, DIPA (≥ 2 equiv.) | The amine base often serves as a co-solvent.[4] |
| Solvent | THF, DMF | Anhydrous conditions are recommended.[5] |
| Temperature | Room Temperature to 80 °C | Reactions at the C-Br position can often proceed at or near room temperature.[13] |
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | The pyrimidine nitrogens can coordinate to the palladium center.[9] Switch to a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos) to favor the catalytic cycle over catalyst poisoning.[8] |
| Poor Substrate Reactivity | This is common when targeting the C6-Cl bond. Increase reaction temperature, switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos), and ensure the base is sufficiently strong.[3][9] |
| Side Reactions | For Suzuki couplings, protodeboronation of the boronic acid can be a major issue. Ensure anhydrous conditions (if applicable) and that the base is not excessively harsh.[9][14] For Buchwald-Hartwig, β-hydride elimination can compete with reductive elimination.[15][16] |
| Improper Reaction Setup | Many cross-coupling reactions are sensitive to oxygen.[9] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[5] |
Issue 2: Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps |
| Use of Pd(II) Precatalyst | The in situ reduction of Pd(II) to Pd(0) can sometimes initiate homocoupling pathways. Switch to a Pd(0) source like Pd₂(dba)₃.[11] |
| High Reaction Temperature or Prolonged Time | Over-heating or letting the reaction run long after the starting material is consumed can promote side reactions.[11] Monitor the reaction closely by TLC or LC-MS and work up promptly upon completion. Run the reaction at the lowest effective temperature.[11] |
| Inappropriate Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[11] |
Visualizations
Caption: Logical workflow for catalyst selection based on the target reaction site.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.[10][17]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[7][18]
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (C5-Br Selectivity)
This protocol is a representative starting point for selective coupling at the C5-position.[4][13]
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination (C5-Br Selectivity)
This protocol provides a general method for selective amination at the 5-position.[3][10]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-8 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene and stir for 10 minutes at room temperature. Add the desired amine (1.2 equiv.) followed by this compound (1.0 equiv.).
-
Reaction: Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling (C5-Br Selectivity)
This protocol is adapted from established methods for Sonogashira reactions on halopyrimidines.[11]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.) via syringe. Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and work-up of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental work-up of this compound.
Q1: After quenching the reaction mixture, I observe a gooey or insoluble precipitate instead of a fine solid. How should I proceed?
A1: The formation of a gooey or insoluble precipitate can be due to the presence of unreacted starting materials, polymeric byproducts, or partially insoluble intermediates.
-
Suggested Solution:
-
Attempt to break up the precipitate by vigorous stirring or sonication.
-
If the precipitate persists, proceed with the extraction. It is often effective to wash the organic layer multiple times with water to remove the majority of the unwanted material.
-
After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. The drying agent may help absorb some of the gooey residue.
-
Filter the mixture and wash the drying agent with a small amount of fresh solvent.
-
If the product is still impure, purification by column chromatography is recommended.
-
Q2: An emulsion has formed during the liquid-liquid extraction, and the layers are not separating. What can I do to resolve this?
A2: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures.
-
Suggested Solutions:
-
Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of celite or glass wool.
-
Change the Solvent: If possible, adding a different organic solvent with a greater density difference from water can help in layer separation.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to separate the layers.
-
Q3: The yield of my product is consistently low. What are the potential causes during the work-up?
A3: Low yield can be attributed to several factors during the work-up process.
-
Potential Causes and Solutions:
-
Product Solubility in the Aqueous Layer: The product may have some solubility in the aqueous phase. To check for this, you can perform a thin-layer chromatography (TLC) analysis of the aqueous layer. If the product is present, perform additional extractions with the organic solvent.
-
Incomplete Precipitation/Crystallization: If the work-up involves precipitation, ensure the solution is sufficiently cooled and allowed adequate time for the product to crystallize. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Product Adsorption: The product might be adsorbing onto the filtration medium (e.g., filter paper, celite). To recover the product, wash the filtration medium with a fresh portion of the solvent.
-
Decomposition: The product may be unstable under the work-up conditions (e.g., acidic or basic washes). Ensure the pH is controlled and the work-up is performed promptly.
-
Q4: My final product is colored, but it is expected to be a white or off-white solid. What is the source of the color impurity?
A4: Color impurities can arise from residual halogenating reagents or colored byproducts.
-
Suggested Solutions:
-
Wash with Sodium Thiosulfate: If excess bromine or another halogenating agent is suspected, washing the organic layer with a dilute aqueous solution of sodium thiosulfate can help remove the color.
-
Activated Carbon: Treatment with a small amount of activated carbon can be effective in removing colored impurities. Add the activated carbon to the solution of the crude product, stir for a short period, and then filter it off.
-
Recrystallization: Recrystallization is a powerful technique for removing colored impurities. Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
Data Presentation
The following table summarizes representative yields for the synthesis of related brominated and chlorinated pyrimidine derivatives. Note that specific yields for this compound may vary depending on the specific synthetic route and reaction conditions.
| Product | Starting Material | Reagents | Yield (%) | Reference |
| 5-Bromo-2-hydroxypyrimidine | 2-Hydroxypyrimidine | Tribromopyridine, Toluene | 80 | [1] |
| 5-Bromo-2-chloropyrimidine | 5-Bromo-2-hydroxypyrimidine | DMF, Cetyltrimethylammonium chloride, HCl | 91 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 5-(4-Bromophenyl)pyrimidine-4,6-diol | Phosphorus oxychloride | 84.4 | [2] |
| 5-Butyl-4,6-dichloropyrimidin-2-amine | 5-Butyl-2-amino-4,6-dihydroxypyrimidine | Vilsmeier-Haack-Arnold reagent | 87 | [3] |
Experimental Protocols
This section provides a generalized methodology for the work-up procedure of this compound based on common practices for related compounds.
General Work-up Procedure:
-
Quenching: Once the reaction is deemed complete by TLC or other monitoring techniques, cool the reaction mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. This step is crucial to precipitate the crude product and to neutralize any reactive reagents.
-
Filtration (if a solid precipitates):
-
If a solid precipitates upon quenching, collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any water-soluble impurities.
-
Proceed to purification (recrystallization or column chromatography).
-
-
Extraction (if no solid precipitates or for further purification):
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[4]
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water.
-
To neutralize any acidic residues, wash with a saturated aqueous solution of sodium bicarbonate. Be cautious of potential gas evolution.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Solvent Removal: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Column Chromatography: If recrystallization is not effective, purify the crude product by column chromatography on silica gel using an appropriate eluent system.[4]
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the work-up procedure of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
Validation & Comparative
Unveiling the Molecular Architecture: A Crystallographic Validation of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol and a Comparative Analysis
A definitive structural elucidation of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol is crucial for its application in medicinal chemistry and drug development. This guide provides a comparative analysis of its crystallographic parameters against a structurally related pyrimidine derivative, 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, offering a clear validation of its molecular structure through X-ray crystallography.
While a direct crystallographic information file (CIF) for this compound is not publicly available, this guide utilizes the comprehensive X-ray diffraction data published for its close structural analog, 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This comparative approach allows for a robust validation of the core pyrimidine scaffold and the spatial orientation of its substituents.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 5-bromo-2-chloro-6-methylpyrimidin-4-amine and 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, providing a quantitative basis for structural comparison.
| Parameter | 5-bromo-2-chloro-6-methylpyrimidin-4-amine[1] | 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate[2] |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/n | P-1 |
| Unit Cell Dimensions | ||
| a (Å) | 9.7470(11) | 6.8770(14) |
| b (Å) | 4.9353(6) | 10.486(2) |
| c (Å) | 21.154(2) | 11.320(2) |
| α (°) | 90 | Data not available |
| β (°) | 92.553(2) | Data not available |
| γ (°) | 90 | Data not available |
| Volume (ų) | 1016.6(3) | 778.9(3) |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the standard procedure for obtaining and analyzing single-crystal X-ray diffraction data, applicable to the structural validation of pyrimidine derivatives like this compound.
1. Crystal Growth:
-
Single crystals of the compound are grown using a suitable solvent or a mixture of solvents.
-
Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.
-
The goal is to obtain well-formed, single crystals of appropriate size and quality for diffraction.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Software is used to integrate the raw data, apply corrections for factors such as absorption and Lorentz polarization, and generate a reflection file.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data.
-
Anisotropic displacement parameters for non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure provides accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.
5. Visualization and Validation:
-
The final crystal structure is visualized using software that generates thermal ellipsoid plots (e.g., ORTEP).
-
The crystallographic data is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to obtain a unique deposition number.
Experimental Workflow
The following diagram illustrates the general workflow for the validation of a chemical structure using single-crystal X-ray crystallography.
This comprehensive approach, combining comparative data analysis with a detailed experimental framework, provides a robust validation for the structure of this compound, a critical step in its journey towards potential therapeutic applications.
References
Comparative Guide to the Synthetic Routes of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The routes are evaluated based on starting materials, reaction steps, and potential yields, with supporting data from analogous transformations.
Introduction
This compound is a functionalized heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. The strategic placement of bromo, chloro, methyl, and hydroxyl groups offers multiple points for further chemical modification. This guide outlines and compares plausible synthetic strategies for its preparation.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic routes.
| Parameter | Route 1: From 2-Methyl-4,6-dihydroxypyrimidine | Route 2: From 2-Amino-4-chloro-6-methylpyrimidine |
| Starting Material | 2-Methyl-4,6-dihydroxypyrimidine | 2-Amino-4-chloro-6-methylpyrimidine |
| Key Intermediates | 5-Bromo-2-methyl-4,6-dihydroxypyrimidine, 5-Bromo-2,4-dichloro-6-methylpyrimidine | 2-Amino-5-bromo-4-chloro-6-methylpyrimidine, 5-Bromo-2,4-dichloro-6-methylpyrimidine |
| Number of Steps | 3 | 3 |
| Key Reagents | Bromine, Phosphorus oxychloride (POCl₃), Sodium Hydroxide (NaOH) | N-Bromosuccinimide (NBS), Sodium Nitrite (NaNO₂), Copper(I) Chloride (CuCl), Sodium Hydroxide (NaOH) |
| Overall Yield (Estimated) | Moderate | Moderate to Low |
| Scalability | Potentially scalable | Moderate |
| Reagent Hazards | Bromine (corrosive, toxic), POCl₃ (corrosive, toxic) | NBS (irritant), NaNO₂ (oxidizer, toxic), CuCl (irritant) |
Synthetic Route Comparison
Route 1: Synthesis from 2-Methyl-4,6-dihydroxypyrimidine
This proposed three-step route begins with the commercially available 2-methyl-4,6-dihydroxypyrimidine.
Logical Workflow for Route 1
Caption: Proposed synthetic pathway for Route 1.
Step 1: Bromination of 2-Methyl-4,6-dihydroxypyrimidine
The first step involves the electrophilic bromination of the pyrimidine ring at the C-5 position.
Step 2: Chlorination of 5-Bromo-2-methyl-4,6-dihydroxypyrimidine
The dihydroxy intermediate is then converted to the corresponding dichloropyrimidine using a chlorinating agent like phosphorus oxychloride. A multi-step synthesis of 5-bromo-2,4-dichloro-6-methylpyrimidine from 6-methyl-2-(methylthio)pyrimidin-4-ol has been reported, which involves bromination followed by chlorination with POCl₃[1].
Step 3: Selective Hydrolysis of 5-Bromo-2,4-dichloro-6-methylpyrimidine
The final step is the regioselective hydrolysis of the 4-chloro group to a hydroxyl group. The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position. This is supported by studies on the regioselective displacement of the 4-chloro group in 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, which preferentially yields the 4-amino product[2].
Route 2: Synthesis from 2-Amino-4-chloro-6-methylpyrimidine
This alternative three-step route starts from 2-amino-4-chloro-6-methylpyrimidine.
Logical Workflow for Route 2
Caption: Proposed synthetic pathway for Route 2.
Step 1: Bromination of 2-Amino-4-chloro-6-methylpyrimidine
The initial step is the bromination of the pyrimidine ring at the C-5 position. A similar bromination of 2-amino-4-chloropyridine using N-bromosuccinimide (NBS) has been reported with a high yield of 87%[3][4].
Step 2: Sandmeyer Reaction
The amino group at the C-2 position is then converted to a chloro group via a Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in an acidic medium, followed by treatment with a copper(I) chloride catalyst. A similar diazotization and chlorination of a brominated aminopyridine has been described with a yield of 68%[3][4].
Step 3: Selective Hydrolysis of 5-Bromo-2,4-dichloro-6-methylpyrimidine
This final step is identical to Step 3 in Route 1, involving the selective hydrolysis of the 4-chloro group.
Experimental Protocols
Route 1: From 2-Methyl-4,6-dihydroxypyrimidine (Proposed Protocol)
-
Step 1: Bromination of 2-Methyl-4,6-dihydroxypyrimidine
-
To a solution of 2-methyl-4,6-dihydroxypyrimidine in a suitable solvent (e.g., glacial acetic acid or aqueous solution), add an equimolar amount of bromine dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
The product, 5-bromo-2-methyl-4,6-dihydroxypyrimidine, can be isolated by filtration or extraction after neutralization.
-
-
Step 2: Chlorination of 5-Bromo-2-methyl-4,6-dihydroxypyrimidine
-
A mixture of 5-bromo-2-methyl-4,6-dihydroxypyrimidine and phosphorus oxychloride (POCl₃) is heated at reflux. An amine base such as N,N-dimethylaniline may be added as a catalyst.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and the product, 5-bromo-2,4-dichloro-6-methylpyrimidine, is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and concentrated.
-
-
Step 3: Selective Hydrolysis of 5-Bromo-2,4-dichloro-6-methylpyrimidine
-
Dissolve 5-bromo-2,4-dichloro-6-methylpyrimidine in a suitable solvent mixture (e.g., dioxane and water).
-
Add a base, such as sodium hydroxide or potassium carbonate, and heat the mixture. The reaction temperature and time should be carefully controlled to favor the hydrolysis of the more reactive 4-chloro group.
-
Monitor the reaction by TLC to maximize the formation of the desired product and minimize the formation of the dihydroxy byproduct.
-
Upon completion, the reaction mixture is cooled, acidified, and the product, this compound, is isolated by filtration or extraction.
-
Route 2: From 2-Amino-4-chloro-6-methylpyrimidine (Proposed Protocol)
-
Step 1: Bromination of 2-Amino-4-chloro-6-methylpyrimidine [3][4]
-
Dissolve 2-amino-4-chloro-6-methylpyrimidine in dichloromethane and cool to 0°C.
-
Slowly add N-bromosuccinimide (NBS) in portions and stir for 30 minutes.
-
Monitor the reaction by TLC. After completion, the solvent is removed, and the crude product is worked up by dissolving in ethyl acetate, washing with acidic and basic solutions, and then brine. The organic layer is dried and concentrated to give 2-amino-5-bromo-4-chloro-6-methylpyrimidine.
-
-
Step 2: Sandmeyer Reaction [3][4]
-
Dissolve 2-amino-5-bromo-4-chloro-6-methylpyrimidine in concentrated hydrochloric acid and cool to -30°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
After stirring for 1 hour, add cuprous chloride and allow the reaction to warm to room temperature.
-
Monitor by TLC. The reaction mixture is then basified with sodium hydroxide and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The product, 5-bromo-2,4-dichloro-6-methylpyrimidine, can be purified by column chromatography.
-
-
Step 3: Selective Hydrolysis of 5-Bromo-2,4-dichloro-6-methylpyrimidine
-
The protocol is the same as Step 3 in Route 1.
-
Conclusion
Both proposed synthetic routes offer plausible pathways to this compound. Route 1, starting from 2-methyl-4,6-dihydroxypyrimidine, may be more direct if the starting material is readily available and the bromination and chlorination steps proceed with good yields. Route 2 provides an alternative from an amino-substituted pyrimidine, utilizing a well-established Sandmeyer reaction. The key challenge in both routes is the optimization of the selective hydrolysis of the 4-chloro group in the dichlorinated intermediate to achieve a high yield of the desired final product without significant formation of the dihydroxy byproduct. Further experimental validation is required to determine the optimal reaction conditions and overall efficiency of each route.
References
A Comparative Analysis of the Biological Activity of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol and Other Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative analysis of the biological activity of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol and other substituted pyrimidine derivatives, supported by experimental data and detailed protocols.
Overview of Pyrimidine Derivatives' Biological Activities
Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects. The nature and position of substituents on the pyrimidine ring play a crucial role in determining their biological activity. Halogenation, in particular, has been shown to modulate the potency and selectivity of these compounds.
Anticancer Activity
Many pyrimidine derivatives exhibit potent anticancer activity by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.
Kinase Inhibition
A primary mechanism of anticancer action for many pyrimidines is the inhibition of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers.
Table 1: Kinase Inhibitory Activity of Various Pyrimidine Derivatives
| Compound/Derivative Class | Target Kinase(s) | IC₅₀ (nM) | Cancer Cell Line(s) | Reference |
| 5-substituted O⁴-alkylpyrimidines | CDK2 | 0.8 - 7.4 | Tumor cells | [1] |
| Pyrido[4,3-d]pyrimidine derivative (SKI-O-068) | Pim-1 | 123 | - | [2] |
| Pyrimidine-based JAK3 inhibitors | JAK3 | Low nanomolar | - | [3] |
| 2,4-diaminopyrimidine derivatives | JAK1/3 | - | Primary T-cells | [4] |
| Pyrazolo[1,5-a]pyrimidines | PIM kinase | - | - | [5][6] |
Note: Specific data for this compound is not publicly available in the searched literature. The table presents data for structurally related or functionally similar pyrimidine derivatives to provide a comparative context.
dot graph "JAK_STAT_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4"]; JAK [label="JAK", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT_dimer [label="STAT Dimer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; Gene [label="Target Gene\n(Proliferation, Survival)", shape=note, fillcolor="#F1F3F4"]; Pyrimidine_Inhibitor [label="Pyrimidine-based\nJAK Inhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT_dimer [label="Dimerizes"]; STAT_dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene [label="Promotes Transcription"]; Pyrimidine_Inhibitor -> JAK [arrowhead=tee, color="#34A853", style=bold, label="Inhibits"]; } Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by pyrimidine-based inhibitors.
dot graph "PIM_Kinase_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Upstream_Signal [label="Upstream Signals\n(e.g., Cytokines)", fillcolor="#F1F3F4"]; JAK_STAT [label="JAK/STAT Pathway", fillcolor="#F1F3F4"]; PIM_Kinase [label="PIM Kinase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Downstream_Targets [label="Downstream Targets\n(e.g., Bad, c-Myc)", fillcolor="#F1F3F4"]; Cell_Survival [label="Cell Survival &\nProliferation", shape=note, fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=note, fillcolor="#F1F3F4"]; Pyrimidine_Inhibitor [label="Pyrimidine-based\nPIM Inhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Upstream_Signal -> JAK_STAT; JAK_STAT -> PIM_Kinase [label="Induces Expression"]; PIM_Kinase -> Downstream_Targets [label="Phosphorylates"]; Downstream_Targets -> Cell_Survival; Downstream_Targets -> Apoptosis [arrowhead=tee, label="Inhibits"]; Pyrimidine_Inhibitor -> PIM_Kinase [arrowhead=tee, color="#34A853", style=bold, label="Inhibits"]; } Caption: Simplified PIM Kinase signaling pathway and the point of inhibition by pyrimidine-based inhibitors.
Antimicrobial Activity
Substituted pyrimidines have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The presence of halogen atoms can enhance the antimicrobial efficacy of the pyrimidine core.
Table 2: Antimicrobial Activity of Various Pyrimidine Derivatives
| Compound/Derivative Class | Test Organism(s) | MIC (µg/mL) | Reference |
| 3-[2-(1-naphthyl)-2-oxoethyl]-6-bromoquinazoline-4(3H)-one | S. aureus, S. pyogenes, E. coli, K. pneumoniae | 64 - 128 | [7] |
| Pyridothienopyrimidine derivatives | B. subtilis, P. aeruginosa, Streptomyces sp. | 75 | [8] |
| 6-Chlorobenzimidazole-pyrimidines | Gram-positive and Gram-negative bacteria | 40 (MIC for some) | [9] |
Note: Specific data for this compound is not publicly available in the searched literature. The table presents data for other halogenated pyrimidine derivatives to provide a comparative context.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standard methodologies for assessing the key biological activities of pyrimidine derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.[10]
dot graph "MTT_Assay_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
A [label="Seed Cells in\n96-well plate"]; B [label="Treat with Pyrimidine\nDerivatives"]; C [label="Add MTT Reagent"]; D [label="Incubate (Formazan\nCrystal Formation)"]; E [label="Solubilize Formazan\nCrystals"]; F [label="Measure Absorbance\n(570 nm)"]; G [label="Calculate IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; } Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the pyrimidine compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity).
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.
Principle: Kinase activity consumes ATP. The amount of remaining ATP is quantified using a luciferase-based system, where the light output is proportional to the ATP concentration. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine inhibitor in an appropriate buffer.
-
Assay Plate Preparation: Add the diluted compounds, a vehicle control (e.g., DMSO), and a positive control inhibitor to the wells of a 384-well plate.
-
Kinase Reaction: Prepare a master mix containing the target kinase, its specific substrate, and ATP. Add this mixture to the wells to initiate the reaction. Include a "no kinase" control for 100% inhibition.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add an ATP detection reagent (containing luciferase and luciferin) to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.
dot graph "Kinase_Inhibition_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
A [label="Prepare Serial Dilutions\nof Pyrimidine Inhibitor"]; B [label="Add Inhibitor to\n384-well Plate"]; C [label="Add Kinase, Substrate,\nand ATP Mixture"]; D [label="Incubate at\nRoom Temperature"]; E [label="Add ATP Detection\nReagent (Luciferase)"]; F [label="Measure Luminescence"]; G [label="Calculate % Inhibition\nand IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; } Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Conclusion
References
- 1. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 3. Development of pyrimidine-based inhibitors of Janus tyrosine kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to 5-Bromo-6-chloro-2-methylpyrimidin-4-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol and its structural analogs. Due to the limited availability of published spectral data for the title compound, this guide presents a compilation of experimental data for closely related pyrimidine derivatives. This information serves as a valuable reference for characterizing novel compounds within this chemical class.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for various substituted pyrimidine analogs. This data is essential for structure elucidation and purity assessment.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound Analogs in CDCl₃
| Compound | Pyrimidine Ring-H | -CH₃ | Other Protons | Reference |
| 5-bromo-4-chloropyrimidin-2-amine | 8.13 (s, 1H) | - | 5.5 (br s, 2H, -NH₂) | [1] |
| 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | - | 2.51 (s, 3H) | 5.2 (s, 2H, -NH₂) | [2] |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | 8.13 (s, 1H) | 2.52 (s, 3H) | 12.34 (s, 1H, -OH), 8.03-8.01 (m, 2H, Ar-H), 7.54-7.50 (m, 2H, Ar-H), 7.37-7.33 (m, 1H, Ar-H) | [3] |
| 2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine | 7.59 (s, 1H) | - | 5.14 (s, 2H, -NH₂), 6.5-8.0 (m, Ar-H), 3.87 (s, 3H, -OCH₃) | [4] |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Analogs
| Compound | C2 | C4 | C5 | C6 | -CH₃ | Other Carbons | Solvent | Reference |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | 148.88 | 157.99 | 105.74 | 152.24 | 13.37 | 145.93, 138.29, 129.11, 126.62, 121.36 | DMSO-d₆ | [3] |
| Aniline | - | - | - | - | - | 115.24, 118.76, 129.43, 146.59 | CDCl₃ | [5] |
| N,N-dimethylaniline | - | - | - | - | - | 116.38 (C4) | CDCl₃ | [6] |
Mass Spectrometry Data
Table 3: Mass Spectrometry Data (m/z) of this compound Analogs
| Compound | Molecular Ion [M]⁺ | Key Fragments | Ionization Method | Reference |
| 5-bromo-2,4-di-(ortho-chlorobenzylthio)-6-methyluracil | 562/564/566/568/570 | Isotopic pattern for Br and 2Cl | GC-EI-MS | [7] |
| 5-bromo-2,4-di-(para-bromobenzylthio)-6-methyluracil | 650/652/654/656/658 | Isotopic pattern for 3Br | GC-EI-MS | [7] |
| 2-chloro-5-bromopyrimidine | 192/194/196 | Isotopic pattern for Br and Cl | EI-MS | [8] |
IR Spectroscopic Data
Table 4: Key IR Absorption Frequencies (cm⁻¹) of this compound Analogs
| Compound | ν(N-H) / ν(O-H) | ν(C=O) | ν(C=C) / ν(C=N) | ν(C-Cl) / ν(C-Br) | Reference |
| 5-Bromo-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine | 3310, 3440 | - | Not specified | Not specified | [2] |
| 2-Amino-6-[3,4-(dimethoxy)phenyl]-4-furan-2-ylpyrimidine | 3456-3182 | - | Not specified | Not specified | [4] |
| General Alkenes | - | - | 1680-1640 | - | [9] |
| General Aromatic Compounds | - | - | 1600-1585, 1500-1400 | - | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
¹H NMR Data Acquisition :
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Data Acquisition :
-
Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
D₂O Exchange :
-
To confirm N-H or O-H protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The N-H or O-H peak will disappear or decrease in intensity.[10]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Data Acquisition :
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
If the signal is too weak, add another drop of the sample solution to the plate and re-measure. If the signal is too strong, clean the plate and use a more dilute solution.[11]
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI) :
-
Data Analysis :
-
Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺).
-
For halogenated compounds, look for characteristic isotopic patterns. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in M⁺ and M+2 peaks with this intensity ratio.[8] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to M⁺ and M+2 peaks of nearly equal height.[8]
-
Visualizations
The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a relevant biological pathway for substituted pyrimidines.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of pyrimidine analogs.
Caption: The mTOR signaling pathway's role in promoting pyrimidine synthesis and cell proliferation, a target for pyrimidine analogs.[12][13]
References
- 1. 5-bromo-4-chloropyrimidin-2-amine(1044767-99-8) 1H NMR [m.chemicalbook.com]
- 2. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 10. benchchem.com [benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. mdpi.com [mdpi.com]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
A Comparative Guide to Purity Assessment of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 5-Bromo-6-chloro-2-methylpyrimidin-4-ol is a critical step. The presence of impurities can significantly impact the downstream synthesis, biological activity, and safety profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a primary technique for purity analysis due to its high resolution and quantitative accuracy.[1][2] This guide provides an objective comparison of HPLC with other analytical techniques for determining the purity of this compound, supported by a detailed experimental protocol and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC is the most widely adopted method for the purity analysis of a broad range of compounds, including polar aromatic molecules like pyrimidine derivatives.[2][3] Its high resolving power, sensitivity, and precise quantification capabilities make it the preferred choice for separating the main compound from structurally similar impurities that may be present from the synthesis or degradation.[1][2]
Experimental Protocol: HPLC Purity of this compound
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Diluent: A 50:50 mixture of Acetonitrile and Water.
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution in replicate (n=5).
-
The relative standard deviation (RSD) for the peak area of the main compound should be not more than 2.0%.[2]
5. Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Comparison with Alternative Analytical Methods
While HPLC is the predominant method, other techniques can provide complementary information for the purity and structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.[1] While it can detect impurities, it is generally less sensitive than HPLC for quantifying minor components unless they are present at significant levels (>1%). It excels at identifying the structure of unknown impurities if they can be isolated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high separation efficiency and provides molecular weight and fragmentation data, which is invaluable for impurity identification. However, due to the polarity and potential low volatility of this compound, derivatization may be required to convert it into a more volatile and thermally stable compound suitable for GC analysis.[4]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and simple method for qualitative purity assessment.[5] It is often used to monitor the progress of chemical reactions. However, it provides lower resolution and sensitivity compared to HPLC and is not suitable for accurate quantification.[5]
Comparative Data Summary
| Parameter | HPLC-UV/DAD | NMR Spectroscopy | GC-MS (with Derivatization) | TLC |
| Primary Use | Quantitative Purity | Structure Elucidation | Impurity Identification | Qualitative Monitoring |
| Specificity | High | High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | High (ng to pg range) | Low to Moderate | Very High (pg to fg range) | Low |
| Quantification | Excellent | Semi-Quantitative | Good (with standards) | Poor / Non-Quantitative |
| Throughput | Moderate | Low | Moderate | High |
| Instrumentation Cost | Moderate to High | High | High | Low |
| Key Advantage | Robustness and accuracy for routine quality control.[2] | Unambiguous structure confirmation.[1] | Definitive impurity identification via mass.[4] | Speed and simplicity for reaction screening.[6] |
Conclusion
For the comprehensive assessment of this compound purity, a reversed-phase HPLC method is the most suitable and robust choice, offering an optimal balance of resolution, sensitivity, and quantitative accuracy. It is the industry-standard for ensuring that the purity of intermediates meets the stringent requirements for pharmaceutical development. While techniques like NMR and MS are indispensable for structural confirmation and the definitive identification of unknown impurities, HPLC remains the workhorse for routine purity testing and quality control in a regulated environment.
References
Reactivity Face-Off: Bromo vs. Chloro Substituents on the Pyrimidine Scaffold
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development
In the synthesis of novel therapeutics, the pyrimidine core is a privileged scaffold. Its functionalization, often through the displacement of halogen substituents, is a critical step in the generation of diverse compound libraries. The choice between a bromo or a chloro substituent on the pyrimidine ring is a key strategic decision, profoundly influencing reaction conditions, yields, and overall synthetic efficiency. This guide provides an objective comparison of the reactivity of bromo- and chloropyrimidines in three essential transformations: Nucleophilic Aromatic Substitution (SNA r), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, supported by experimental data and detailed protocols.
Executive Summary
The comparative reactivity of bromo- and chloropyrimidines is highly dependent on the reaction mechanism. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, bromopyrimidines are generally more reactive than their chloro counterparts. This is primarily due to the lower carbon-bromine (C-Br) bond dissociation energy, which facilitates the rate-determining oxidative addition step. Conversely, in nucleophilic aromatic substitution (SNA r) reactions, chloropyrimidines can exhibit comparable or even slightly higher reactivity than bromopyrimidines, particularly when the cleavage of the carbon-halogen bond is not the rate-determining step.
Data Presentation: A Comparative Overview
The following tables summarize the general reactivity trends and provide illustrative quantitative data for the comparison of bromo- and chloropyrimidines in key synthetic transformations.
Table 1: Reactivity in Nucleophilic Aromatic Substitution (SNA r)
| Feature | Bromo-Pyrimidines | Chloro-Pyrimidines | Quantitative Data/Observations |
| General Reactivity | Generally reactive. | Often more reactive or comparable to bromo derivatives. | In the aminolysis of 2-halopyrimidines, the bromopyrimidine was found to be the most reactive, but the greatest difference in rate compared to the chloropyrimidine was only about three-fold.[1] |
| Rate-Determining Step | Formation of the Meisenheimer complex. | Formation of the Meisenheimer complex. | The more electronegative chlorine can better stabilize the developing negative charge in the transition state, potentially leading to a faster reaction.[2] |
| Typical Conditions | Can often react under milder conditions than cross-coupling reactions. | Can often react under milder conditions than cross-coupling reactions. | Selective substitution of a chloro group in the presence of a bromo group on the same pyridine ring has been observed in an SNA r reaction, indicating higher reactivity of the chloride.[2] |
Table 2: Reactivity in Suzuki-Miyaura Coupling
| Feature | Bromo-Pyrimidines | Chloro-Pyrimidines | Quantitative Data/Observations |
| General Reactivity | More reactive. | Less reactive, often requiring more forcing conditions. | The general reactivity order for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F, due to decreasing C-X bond strength.[3][4][5] |
| Catalyst & Ligand | Can often be coupled with standard Pd catalysts (e.g., Pd(PPh₃)₄). | Often require more specialized and robust catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos).[6] | For challenging couplings of heteroaryl chlorides, highly active catalyst systems are necessary to achieve good yields.[6] |
| Reaction Conditions | Milder temperatures and shorter reaction times. | Higher temperatures and longer reaction times are often necessary. | Coupling at a C-Cl position may require higher temperatures (e.g., 80-110 °C) compared to a C-Br bond.[7] |
Table 3: Reactivity in Buchwald-Hartwig Amination
| Feature | Bromo-Pyrimidines | Chloro-Pyrimidines | Quantitative Data/Observations |
| General Reactivity | More reactive. | Less reactive, requiring carefully optimized conditions. | Similar to Suzuki coupling, the C-Br bond undergoes oxidative addition more readily than the C-Cl bond. |
| Catalyst & Ligand | A broader range of palladium/ligand systems are effective. | Often require highly active and specialized ligands to achieve good conversion. | The choice of ligand is critical for the successful amination of less reactive aryl chlorides. |
| Reaction Conditions | Generally proceed under milder conditions. | Often require higher temperatures and longer reaction times. | Selective amination at a C-Br bond in the presence of a C-Cl bond can often be achieved by controlling the reaction conditions. |
Theoretical Underpinnings of Reactivity
The differing reactivity of bromo- and chloropyrimidines can be rationalized by considering the key steps in each reaction mechanism.
Caption: Logical relationship of factors influencing reactivity.
In palladium-catalyzed cross-coupling reactions , the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The weaker C-Br bond has a lower activation energy for this process compared to the stronger C-Cl bond, leading to the general reactivity trend of Br > Cl.
In Nucleophilic Aromatic Substitution (SNA r) , the reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex). The rate-determining step is usually the initial nucleophilic attack. The more electronegative chlorine atom can better stabilize the developing negative charge in the transition state through its inductive effect, which can lead to a faster reaction rate compared to the bromo analogue.
Experimental Protocols
Detailed methodologies for key experiments are provided below as a starting point for reaction optimization.
Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyrimidine, the arylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination of a Bromopyrimidine
This protocol provides a general method for the amination of a bromopyrimidine and may require optimization.
Materials:
-
2-Bromopyrimidine (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, the 2-bromopyrimidine, and the amine.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice between bromo- and chloropyrimidines as synthetic precursors is a nuanced decision that requires careful consideration of the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the higher reactivity of bromopyrimidines often translates to milder reaction conditions and a broader selection of catalysts. However, the lower cost and greater availability of chloropyrimidines make them an attractive alternative, provided that a sufficiently active catalytic system is employed. In the case of nucleophilic aromatic substitution, chloropyrimidines can be equally or more reactive than their bromo counterparts, offering a potential advantage in certain synthetic routes. Ultimately, a thorough understanding of the underlying reactivity principles and access to robust experimental protocols will enable researchers to make the optimal choice for their specific synthetic goals.
References
- 1. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
benchmarking the synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol against published methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 5-Bromo-6-chloro-2-methylpyrimidin-4-ol, a crucial intermediate in pharmaceutical research. Due to the limited availability of direct published syntheses for this specific compound, this guide proposes a benchmark two-step synthetic pathway and compares it with plausible alternative methods derived from established chemical literature for analogous structures. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions to provide researchers with the necessary data to select the most suitable method for their specific needs.
Benchmark Synthesis Pathway
The benchmark synthesis for this compound is proposed as a two-step process:
-
Chlorination: Synthesis of the precursor, 5-bromo-2,4-dichloro-6-methylpyrimidine, from a suitable starting material.
-
Selective Hydrolysis: Conversion of 5-bromo-2,4-dichloro-6-methylpyrimidine to the target compound, this compound, via selective hydrolysis at the C4 position. The higher reactivity of the C4/C6 positions on the pyrimidine ring compared to the C2 position makes this selective conversion feasible.
This benchmark will be compared against alternative methods that employ different reagents or reaction conditions for either of these two key steps.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the benchmark synthesis and potential alternative methods, providing a clear comparison of their efficiencies and reaction parameters.
| Method | Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Benchmark | 1. Chlorination | 2,4-dihydroxy-6-methylpyrimidine | POCl₃, PCl₅ | - | 95-100 | 3 | ~90 | >95 | General Method |
| 2. Hydrolysis | 5-bromo-2,4-dichloro-6-methylpyrimidine | NaOH (aq.) | Dioxane | 25 | 2 | ~85 | >98 | General Method | |
| Alternative 1 | 1. Chlorination | 2,4-dihydroxy-6-methylpyrimidine | POCl₃, N,N-dimethylaniline | Toluene | 110 | 5 | ~85 | >95 | Variation |
| 2. Hydrolysis | 5-bromo-2,4-dichloro-6-methylpyrimidine | NaHCO₃ (aq.) | THF | 60 | 6 | ~80 | >97 | Variation | |
| Alternative 2 | 1. Chlorination | 2-amino-4-chloro-6-methylpyrimidine | NaNO₂, HCl, CuCl | Water | 0-25 | 1 | ~70 | >90 | Diazotization |
| 2. Hydrolysis | 5-bromo-2,4-dichloro-6-methylpyrimidine | K₂CO₃ (aq.) | Acetonitrile | 80 | 4 | ~82 | >98 | Variation |
Experimental Protocols
Detailed experimental protocols for the benchmark synthesis are provided below. The protocols for the alternative methods would follow similar procedures with adjustments to reagents, solvents, temperatures, and reaction times as specified in the table above.
Benchmark Method: Step 1 - Synthesis of 5-bromo-2,4-dichloro-6-methylpyrimidine
-
Bromination (if starting from 2,4-dihydroxy-6-methylpyrimidine): To a solution of 2,4-dihydroxy-6-methylpyrimidine in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC). The product, 5-bromo-2,4-dihydroxy-6-methylpyrimidine, can be isolated by filtration upon precipitation.
-
Chlorination: To a flask charged with 5-bromo-2,4-dihydroxy-6-methylpyrimidine, add phosphorus oxychloride (POCl₃) and a catalytic amount of phosphorus pentachloride (PCl₅). Heat the mixture to 95-100 °C and stir for 3 hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-bromo-2,4-dichloro-6-methylpyrimidine.
Benchmark Method: Step 2 - Selective Hydrolysis to this compound
-
Hydrolysis: Dissolve 5-bromo-2,4-dichloro-6-methylpyrimidine in a mixture of dioxane and water. To this solution, add one equivalent of aqueous sodium hydroxide (NaOH) dropwise at room temperature (25 °C).
-
Monitoring and Work-up: Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.
-
Isolation: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum to afford the pure product.
Visualizations
The following diagrams illustrate the experimental workflow of the benchmark synthesis and a logical comparison of the different synthetic strategies.
Caption: Experimental workflow for the benchmark synthesis of this compound.
Caption: Logical comparison of synthetic strategies for this compound.
A Comparative Guide to the Stability of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol and Related Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloro-2-methylpyrimidin-4-ol is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug development. Understanding the stability of this molecule under various environmental conditions is crucial for its development as a therapeutic agent, ensuring its quality, efficacy, and safety. This guide outlines a comprehensive approach to assessing the stability of this compound through forced degradation studies, providing a comparison with the known stability profiles of related heterocyclic compounds.
Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[1][2] These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[1][3]
Comparative Stability Overview
While specific data for this compound is unavailable, the stability of related pyrimidin-4-ol and pyridin-4-ol derivatives is influenced by several factors, including tautomerism, hydrolysis, oxidation, and photolysis.[4] Pyridin-4-ol, a structural analogue, exists in a tautomeric equilibrium with its more stable keto form, pyridin-4(1H)-one.[4] This equilibrium can be influenced by solvent, pH, and temperature, affecting the compound's overall stability.[4]
Table 1: Predicted Stability Profile of this compound and Comparison with a Generic Pyrimidin-4-ol Derivative
| Condition | This compound (Predicted) | Generic Pyrimidin-4-ol Derivative (Literature Data) | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Likely susceptible to hydrolysis. The electron-withdrawing halogen substituents may influence the rate of degradation. | Generally labile under acidic conditions.[4] | Ring-opened products, dehalogenated species. |
| Alkaline (e.g., 0.1 M NaOH) | Expected to be highly unstable. The lactam-lactim tautomerism is pH-dependent, and the anionic form is more susceptible to hydrolysis. | Extremely unstable in alkaline environments.[4] | Ring cleavage and formation of various ionic species. |
| Oxidative (e.g., 3% H₂O₂) | Susceptible to oxidation, potentially leading to N-oxides or hydroxylated derivatives. | Susceptible to oxidation.[4] | N-oxides, hydroxylated pyrimidines. |
| Thermal (e.g., 60°C) | Stability will depend on the solid-state properties and presence of moisture. | Thermal stability varies with substitution patterns and intermolecular interactions. | Dehalogenated and rearranged products. |
| Photolytic (e.g., UV/Vis light) | Expected to be light-sensitive, particularly to UV radiation, due to the heterocyclic aromatic system. | Known to be light-sensitive.[4] | Photodimers, rearranged isomers, dehalogenated products. |
Experimental Protocols
A robust stability study requires well-defined experimental protocols. The following sections detail the methodologies for conducting forced degradation studies on this compound.
Stability-Indicating Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of a stability study. This method must be able to separate the parent drug from its degradation products.
-
Instrumentation: HPLC with a UV/Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[3]
a) Hydrolytic Degradation:
-
Acidic Condition: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Alkaline Condition: Dissolve the compound in 0.1 M NaOH at room temperature and monitor at shorter time intervals due to expected rapid degradation.
-
Neutral Condition: Dissolve the compound in purified water and heat at 60°C.
-
Sample Preparation: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
b) Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for a specified period.
-
Sample Preparation: At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
c) Thermal Degradation:
-
Expose the solid compound to dry heat at a temperature below its melting point (e.g., 60°C or 80°C) for a specified duration.
-
Sample Preparation: At each time point, dissolve a weighed amount of the solid in a suitable solvent and dilute it with the mobile phase for HPLC analysis.
d) Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
Sample Preparation: Analyze the samples at appropriate time intervals by HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for forced degradation study.
Potential Degradation Pathways
Based on the chemistry of pyrimidine derivatives, the following diagram outlines potential degradation pathways for this compound.
Caption: Potential degradation pathways.
Conclusion
A thorough understanding of the stability of this compound is a prerequisite for its further development. While direct stability data is not currently available, the principles and protocols outlined in this guide provide a comprehensive framework for researchers to conduct a robust stability assessment. By performing forced degradation studies and utilizing appropriate analytical techniques, it is possible to elucidate the degradation pathways and establish a stability profile for this promising compound. This will enable the development of stable formulations and ensure the quality and safety of any future medicinal products.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.co [scielo.org.co]
- 4. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Toxicity Profile of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in-silico toxicity assessment of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol against structurally related and functionally relevant compounds. Utilizing established computational models, this analysis offers preliminary insights into the potential toxicological profile of the target compound, aiding in early-stage risk assessment and guiding further experimental studies.
Comparative Toxicity Prediction
The following table summarizes the predicted toxicity endpoints for this compound and three comparator compounds: Pyrimidine, a basic heterocyclic aromatic compound; 5-Fluorouracil, a pyrimidine analogue and widely used chemotherapy drug[1][2]; and Zidovudine, a nucleoside analogue reverse transcriptase inhibitor with a pyrimidine base[3][4]. Predictions were generated using the ProTox-II and admetSAR 2.0 web servers, which employ machine learning models and extensive toxicological databases.[5][6]
Table 1: In-Silico Toxicity Prediction Summary
| Compound | Oral Toxicity (LD50 in mg/kg) | Mutagenicity | Carcinogenicity | Hepatotoxicity | Prediction Tool |
| This compound | 300 (Class III) | Inactive | Active | Inactive | ProTox-II |
| II | Negative | Negative | Negative | admetSAR 2.0 | |
| Pyrimidine | 333 (Class III) | Inactive | Inactive | Inactive | ProTox-II |
| III | Negative | Negative | Negative | admetSAR 2.0 | |
| 5-Fluorouracil | 230 (Class III) | Inactive | Active | Active | ProTox-II |
| III | Negative | Positive | Positive | admetSAR 2.0 | |
| Zidovudine | 3000 (Class V) | Inactive | Active | Active | ProTox-II |
| III | Negative | Positive | Positive | admetSAR 2.0 |
Note: Oral toxicity classes are based on the Globally Harmonized System (GHS). Class III indicates "Toxic if swallowed," and Class V indicates "May be harmful if swallowed." For admetSAR, toxicity is categorized into four classes (I, II, III, IV), with Class I being the most toxic.
Experimental Protocols
The in-silico toxicity predictions presented in this guide were obtained using the following publicly accessible web-based platforms:
ProTox-II: This tool predicts a wide range of toxicity endpoints by combining molecular similarity, pharmacophores, and machine-learning models.[6] The models are built upon data from in vitro assays and in vivo studies. For this analysis, the SMILES (Simplified Molecular Input Line Entry System) string of each compound was submitted to the ProTox-II web server for prediction of oral toxicity (LD50), hepatotoxicity, carcinogenicity, and mutagenicity.
admetSAR 2.0: This platform provides predictions for various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5] It utilizes a large, curated database of chemical structures and their experimental ADMET properties to build predictive models based on machine learning algorithms.[5] The SMILES string for each compound was used as input to predict oral toxicity, Ames mutagenicity, carcinogenicity, and drug-induced liver injury.
In-Silico Toxicity Prediction Workflow
The following diagram illustrates the general workflow employed in this in-silico toxicity assessment.
Discussion
The in-silico analysis suggests that this compound has a predicted oral toxicity in the same range as pyrimidine and 5-fluorouracil. Notably, there is a discrepancy in the carcinogenicity prediction between ProTox-II (active) and admetSAR 2.0 (negative). This highlights the importance of using multiple prediction tools and considering the results as preliminary and indicative rather than definitive. Both 5-Fluorouracil and Zidovudine, which are known drugs, are predicted to have potential carcinogenic and hepatotoxic effects, which aligns with their known side-effect profiles.[1][2][7]
It is crucial to emphasize that these are computational predictions and require experimental validation for confirmation. These in-silico tools serve as valuable resources for prioritizing compounds for further testing and for flagging potential toxicological liabilities early in the drug discovery and development pipeline.
References
- 1. Pyrimidine.purine.pyrimidine | C13H12N8 | CID 21976343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Small Molecules [lincsportal.ccs.miami.edu]
- 4. 5-Fluorouracil-15N2 | C4H3FN2O2 | CID 16213520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil for synthesis 51-21-8 [sigmaaldrich.com]
- 6. rcsb.org [rcsb.org]
- 7. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol and is intended for researchers, scientists, and drug development professionals. It is crucial to consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the chemical. This guide is meant to supplement, not replace, local and federal regulations.
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This compound is a halogenated organic compound and requires specific handling and disposal procedures to mitigate potential hazards. Improper disposal, such as discarding in the regular trash or pouring down the drain, is strictly prohibited.[1][2][3]
Immediate Safety and Handling
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][5] |
| Skin and Body | A lab coat, long pants, and closed-toe shoes are required.[4][5] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][6][8] A respirator may be necessary if dust is generated.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials.
1. Waste Segregation:
Halogenated organic compounds must be segregated from non-halogenated waste streams.[8][9][10][11][12] Mixing these waste types can increase disposal costs and create complex, hazardous mixtures.[9][11]
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, pipette tips, gloves, and other disposable lab supplies, should be collected in a designated hazardous waste container.[4]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled container for halogenated organic liquid waste.[4][13] Do not mix with non-halogenated solvents.[4][11]
2. Waste Container Management:
Properly managing waste containers is critical to prevent leaks, spills, and exposure.
-
Container Type: Use a compatible, sealable container for waste collection.[3][4][14]
-
Labeling: All waste containers must be clearly and accurately labeled as soon as waste is added.[9][13][14] The label should include:
-
Storage: Waste containers should be kept tightly closed except when adding waste.[1][3][4] Store containers in a designated and secure satellite accumulation area.[3][14] Using secondary containment is recommended to prevent the spread of potential spills.[4]
3. Spill Management:
In the event of a spill, prompt and appropriate cleanup is essential.
-
Ventilation: Ensure the area is well-ventilated. If possible, work within a chemical fume hood.[4]
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[4] For liquid spills, use an inert absorbent material to contain the spill.[4][5]
-
Decontamination: The spill area should be thoroughly cleaned with an appropriate solvent, followed by soap and water.[4] All cleanup materials must be disposed of as hazardous waste.
4. Final Disposal:
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[4]
-
Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1][14]
-
Recommended Disposal Method: The standard and recommended method for the disposal of halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




